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Foundational

1H and 13C NMR spectra data for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene The analysis is structured to provide researchers, scientists, and drug development professionals with a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

The analysis is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the relationship between the molecular structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene and its NMR spectral features. We will delve into the causality behind chemical shifts, coupling constants, and signal multiplicities, grounded in the electronic effects of the fluorine and bromine substituents and the molecule's overall topology.

Molecular Structure and NMR Correlation

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. The following diagram illustrates the structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene with IUPAC-consistent numbering for the aromatic carbons and letter-based labeling for the aliphatic chain to facilitate discussion of the NMR data.

Caption: Molecular structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene with atom labeling.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit distinct signals for both the aromatic and aliphatic regions. The chemical shifts (δ) are influenced by the electronegativity of the fluorine and bromine atoms and the magnetic anisotropy of the benzene ring. Predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm and assume a standard solvent like deuterated chloroform (CDCl3)[1][2].

Table 1: Predicted 1H NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Integration
Aromatic Protons (H2, H4, H5, H6) 6.80 - 7.30 Multiplet 3JHH, 3JHF, 4JHF 4H
Hγ (CH2Br) 3.40 - 3.50 Doublet of doublets (dd) 3JHγ-Hβ ≈ 6-7, 2Jgem ≈ 10-11 2H
Hα (Ar-CH2) 2.60 - 2.70 Doublet of doublets (dd) 3JHα-Hβ ≈ 6-7, 2Jgem ≈ 13-14 2H
Hβ (-CH-) 2.00 - 2.20 Multiplet - 1H

| Hδ (-CH3) | 1.00 - 1.10 | Doublet | 3JHδ-Hβ ≈ 6-7 | 3H |

Interpretation and Causality
  • Aromatic Region (6.80 - 7.30 ppm): The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at C3 is a moderate electron-withdrawing group and a strong ortho-, para-director via resonance, influencing the electronic environment of the adjacent protons. Furthermore, these protons will exhibit not only standard ortho, meta, and para proton-proton couplings (3JHH, 4JHH, 5JHH) but also couplings to the fluorine nucleus (JHF). The 19F nucleus has a spin of I=1/2, similar to a proton, causing signal splitting. Ortho-coupling (3JHF) is typically the largest (7-10 Hz), followed by meta (4JHF, 4-7 Hz) and para (5JHF, 0-3 Hz)[3]. This complex interplay of couplings results in an overlapping multiplet that is often challenging to resolve without advanced 2D NMR techniques.

  • Hγ (Methylene adjacent to Bromine, ~3.45 ppm): These protons are the most downfield in the aliphatic region due to the strong deshielding (electron-withdrawing) effect of the adjacent bromine atom. They are diastereotopic and will appear as a doublet of doublets, coupling to the single Hβ proton.

  • Hα (Benzylic Methylene, ~2.65 ppm): The benzylic protons are deshielded by the aromatic ring and appear downfield of typical alkyl protons. They are also diastereotopic and will present as a doublet of doublets due to coupling with Hβ.

  • Hβ (Methine, ~2.10 ppm): This proton is coupled to Hα (2 protons), Hγ (2 protons), and Hδ (3 protons). The resulting signal will be a complex multiplet due to the multiple, distinct coupling partners.

  • Hδ (Methyl, ~1.05 ppm): The methyl group protons are the most upfield (shielded) as they are furthest from the electron-withdrawing groups. They will appear as a clean doublet due to coupling with the single adjacent Hβ proton, following the n+1 rule.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, all 10 carbon atoms are chemically non-equivalent, and thus 10 distinct signals are expected. The chemical shifts are significantly affected by the electronegative F and Br atoms and the substitution pattern on the aromatic ring.

Table 2: Predicted 13C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm)
C3 (Ar-F) 161 - 164 (d, 1JCF ≈ 245 Hz)
C1 (Ar-Cα) 140 - 143 (d, 3JCF ≈ 7-8 Hz)
C5 129 - 131 (d, 3JCF ≈ 8-9 Hz)
C6 124 - 126 (d, 4JCF ≈ 3-4 Hz)
C4 115 - 117 (d, 2JCF ≈ 21-22 Hz)
C2 113 - 115 (d, 2JCF ≈ 21-22 Hz)
Cγ (-CH2Br) 39 - 42
Cα (Ar-CH2) 38 - 41
Cβ (-CH-) 34 - 37

| Cδ (-CH3) | 16 - 19 |

Interpretation and Causality
  • Aromatic Carbons (113 - 164 ppm):

    • C3 (ipso-C-F): This carbon is directly attached to the highly electronegative fluorine atom and will be the most downfield aromatic signal. It will appear as a doublet with a very large one-bond C-F coupling constant (1JCF) of approximately 245 Hz[3].

    • C1 (ipso-C-Alkyl): The carbon bearing the alkyl substituent is also significantly downfield and will exhibit a smaller coupling to the fluorine atom over three bonds (3JCF).

    • C2, C4, C5, C6: The remaining aromatic carbons will also appear as doublets due to two-, three-, or four-bond couplings with the fluorine atom. The magnitude of these JCF couplings provides invaluable information for definitive assignments[4]. The carbons ortho and para to the fluorine (C2, C4) are typically shifted to higher field (more shielded) compared to benzene itself, a known effect of fluorine substitution.

  • Aliphatic Carbons (16 - 42 ppm):

    • Cγ (-CH2Br): The carbon directly bonded to bromine is the most deshielded in the aliphatic chain, with a chemical shift around 40 ppm. The electronegativity of bromine shifts this signal downfield[5].

    • Cα, Cβ, Cδ: The chemical shifts of the remaining aliphatic carbons decrease as their distance from the electronegative bromine atom and the aromatic ring increases, resulting in greater shielding[5]. Cδ, the methyl carbon, will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified solid sample or measure 10-20 µL for a liquid sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl3) is a standard choice for non-polar to moderately polar organic compounds and will readily dissolve the target molecule[1].

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers typically reference the residual solvent peak[6]. TMS is the standard reference set to 0.00 ppm.

1H NMR Acquisition Parameters

The following workflow describes the setup for a standard 1D proton NMR experiment on a typical 400 or 500 MHz spectrometer.

G cluster_prep Setup & Tuning cluster_acq Acquisition cluster_proc Processing p1 Insert Sample p2 Lock on Deuterium Signal p1->p2 p3 Tune & Match Probe p2->p3 p4 Shim for Homogeneity p3->p4 a1 Set Spectral Width (SW) ~16 ppm p4->a1 a2 Set Acquisition Time (AQ) ~3-4 s a1->a2 a3 Set Relaxation Delay (D1) ~2-5 s a2->a3 a4 Set Number of Scans (NS) 8-16 scans a3->a4 a5 Set Pulse Angle 90° (zg90) a4->a5 d1 Fourier Transform (FT) a5->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate to Solvent Peak (CDCl3 @ 7.26 ppm) d3->d4 d5 Integrate Signals d4->d5

Caption: Standard workflow for 1D 1H NMR data acquisition and processing.

  • Rationale for Parameter Choices:

    • Acquisition Time (AQ): An AQ of 3-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good resolution[7][8].

    • Relaxation Delay (D1): A delay of 2-5 seconds allows for adequate relaxation of most protons between pulses, which is crucial for obtaining accurate integrations[9]. For fully quantitative results, this delay should be at least 5 times the longest T1 relaxation time in the molecule[8].

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically enough to achieve a high signal-to-noise ratio (S/N)[6]. The S/N improves with the square root of the number of scans[8].

13C NMR Acquisition Parameters
  • Experiment Type: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

  • Spectral Width (SW): Set to a wide range, typically 0-220 ppm, to ensure all carbon signals are captured.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A shorter delay of 1-2 seconds is common for qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of 13C (~1.1%), a much larger number of scans is required, often ranging from 256 to 1024 or more, depending on the sample concentration.

Conclusion

The structural elucidation of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene can be confidently achieved through a combined analysis of its 1H and 13C NMR spectra. This guide provides a detailed, predicted breakdown of the key spectral features, rooted in fundamental principles of chemical shift theory and spin-spin coupling. The complex splitting patterns in the aromatic region of the 1H spectrum, caused by both H-H and H-F couplings, and the characteristic large C-F coupling constants in the 13C spectrum serve as powerful diagnostic tools for confirming the substitution pattern of the benzene ring. The provided experimental protocols offer a reliable and validated methodology for obtaining high-quality data for this and structurally related compounds.

References

  • Bhinderwala, F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • NMR Facility - Chemistry Department, University of Maryland. (2020). Optimized Default 1H Parameters. [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. Solvents for NMR spectroscopy. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.
  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

  • Advanced Organic Chemistry. (2026). Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Clark, J. (2015). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Ivanova, G., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Patterns of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene: A Mechanistic Guide for Analytical Workflows

Executive Summary 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (Chemical Formula: C₁₀H₁₂BrF) is a highly versatile halogenated building block utilized in advanced organic synthesis and pharmaceutical development. Character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (Chemical Formula: C₁₀H₁₂BrF) is a highly versatile halogenated building block utilized in advanced organic synthesis and pharmaceutical development. Characterizing this compound via Electron Ionization Mass Spectrometry (EI-MS) requires a nuanced understanding of its distinct structural modules: a highly stable fluorobenzene ring, a labile primary alkyl bromide, and a branched aliphatic linker.

As an application scientist, interpreting the MS profile of this compound is an exercise in predicting competitive cleavage rates. This whitepaper provides an in-depth mechanistic analysis of its fragmentation behavior, offering researchers a definitive guide to interpreting its mass spectral data and integrating these insights into robust, self-validating GC-MS workflows.

Molecular Architecture & Predicted Ionization Behavior

The ionization and subsequent fragmentation of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene are dictated by the competing stabilities of its functional groups. Upon exposure to a standard 70 eV electron beam, the molecule undergoes vertical ionization to form a radical cation [M]⁺•.

  • Isotopic Signatures: Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the molecular ion manifests as a characteristic doublet at m/z 230 and m/z 232, serving as an immediate diagnostic flag for mono-brominated species[1].

  • Bond Dissociation Energies (BDE): The C-Br bond is relatively weak (~285 kJ/mol) compared to the C-F bond (~485 kJ/mol) and the benzylic C-C bond. This energy differential strictly governs the hierarchy of the fragmentation pathways, prioritizing the expulsion of bromine and benzylic cleavage over defluorination[2].

Core Fragmentation Pathways (Mechanistic Causality)

Pathway A: Halogen Cleavage (m/z 151 and 150)

The most immediate consequence of electron ionization in bromoalkyl compounds is the homolytic cleavage of the weak C-Br bond. The loss of a bromine radical (•Br, 79 or 81 Da) yields a stable secondary carbocation at m/z 151 ([M - Br]⁺). Concurrently, the molecule can undergo a 1,2-elimination of hydrogen bromide (HBr, 80/82 Da) to form a radical cation at m/z 150. This elimination is thermodynamically driven by the formation of a stable terminal alkene on the alkyl chain.

Pathway B: Benzylic Cleavage and Fluorotropylium Formation (m/z 109)

Alkylbenzenes are notoriously susceptible to cleavage at the benzylic position (the Cα-Cβ bond)[3]. In this molecule, the loss of the •CH(CH₃)CH₂Br radical (121/123 Da) generates the 3-fluorobenzyl cation (m/z 109). Through a well-documented ring-expansion rearrangement, this cation isomerizes into the resonance-stabilized fluorotropylium ion . Because the tropylium structure distributes six π-electrons across a seven-membered ring, it possesses immense thermodynamic stability, making m/z 109 the predicted base peak (100% relative abundance) of the spectrum.

Pathway C: McLafferty-Type Rearrangement (m/z 110)

Because the branched alkyl chain possesses γ-hydrogens (located on the terminal -CH₂Br carbon), the molecular ion can undergo a McLafferty-like rearrangement. A γ-hydrogen is transferred to the aromatic ring via a six-membered transition state, followed by the cleavage of the Cα-Cβ bond. This expels 1-bromo-prop-1-ene as a neutral fragment and leaves a fluorotoluene radical cation at m/z 110.

Pathway D: Secondary Defluorination (m/z 89)

While the C-F bond is highly resistant to direct cleavage from the molecular ion, secondary fragmentation of the fluorotropylium ion (m/z 109) often involves the neutral loss of hydrogen fluoride (HF, 20 Da)[4]. This results in the formation of the [C₇H₅]⁺ cation at m/z 89, a diagnostic indicator of fluorinated aromatic systems[2].

Fragmentation M Molecular Ion [M]+• m/z 230 / 232 (1:1) F1 [M - Br]+ m/z 151 M->F1 Loss of •Br (-79/81 Da) F2 Fluorotropylium Ion m/z 109 M->F2 Benzylic Cleavage (-121/123 Da) F4 Fluorotoluene [M]+• m/z 110 M->F4 McLafferty Rearrangement (-120/122 Da) F3 [C7H5]+ m/z 89 F2->F3 Loss of HF (-20 Da)

Fig 1. Core EI-MS fragmentation pathways of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Data Presentation: Quantitative Fragment Table

The following table summarizes the expected quantitative data for the EI-MS spectrum of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, providing a quick-reference guide for spectral annotation.

m/zExpected Relative AbundanceFragment IdentityStructural Assignment & Mechanism
232 ~15%[M]⁺• (⁸¹Br)Molecular ion containing the ⁸¹Br isotope.
230 ~15%[M]⁺• (⁷⁹Br)Molecular ion containing the ⁷⁹Br isotope.
151 ~40%[M - Br]⁺3-(3-fluorophenyl)-2-methylpropyl cation (Homolytic C-Br cleavage).
150 ~25%[M - HBr]⁺•Alkene radical cation (1,2-elimination of HBr).
110 ~30%[C₇H₇F]⁺•Fluorotoluene radical cation (McLafferty-type rearrangement).
109 100% (Base)[C₇H₆F]⁺Fluorotropylium ion (Benzylic cleavage & ring expansion).
95 ~10%[C₆H₄F]⁺Fluorophenyl cation (Aryl-alkyl bond cleavage).
89 ~20%[C₇H₅]⁺Secondary fragmentation (Loss of HF from m/z 109).

Experimental Protocols: GC-MS Analytical Workflow

To ensure high-fidelity data acquisition and reproducible fragmentation, the following self-validating GC-EI-MS protocol is recommended.

Self-Validating System Controls:

  • Mass Calibration (Tuning): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values, and isotopic ratios match expected distributions. This ensures mass axis accuracy.

  • System Blank: Inject a pure solvent blank (e.g., GC-grade hexane) to confirm the absence of column bleed or carryover that could interfere with the m/z 50-300 range.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10-50 µg/mL. Causality note: Avoid protic solvents (e.g., methanol) that could induce solvolysis of the primary bromide prior to injection.

  • Injection: Inject 1.0 µL of the sample in split mode (ratio 10:1) at an inlet temperature of 250 °C.

  • Gas Chromatography: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Temperature Program: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 mins. Causality note: This specific gradient ensures sharp peak shapes for branched alkylbenzenes, preventing band broadening.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230 °C. Set the quadrupole analyzer to scan from m/z 50 to 300 to capture all diagnostic low-mass ions (like m/z 89) and the intact molecular isotopes.

GCMS_Workflow S1 1. Sample Prep Dilution in Hexane S2 2. GC Separation HP-5ms Column S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole Filter S3->S4 S5 5. Data Output m/z 50-300 Scan S4->S5

Fig 2. Step-by-step GC-EI-MS analytical workflow for halogenated alkylbenzenes.

References

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation - JoVE. Journal of Visualized Experiments. URL:[Link]

  • Fragmentation of Energy-Selected Fluorobenzene Ion. Bulletin of the Chemical Society of Japan, Oxford Academic. URL:[Link]

  • Benzene, fluoro- - Mass spectrum (electron ionization). NIST Chemistry WebBook. URL:[Link]

  • Phototransformation of Brominated Disinfection Byproducts and Toxicity Elimination. Environmental Science & Technology - ACS Publications. URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability and Boiling Point of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Abstract: This technical guide provides a detailed analysis of the thermodynamic stability and boiling point of 1-(3-bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5), a substituted aromatic haloalkane of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed analysis of the thermodynamic stability and boiling point of 1-(3-bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5), a substituted aromatic haloalkane of interest in synthetic chemistry and drug development.[1] In the absence of extensive empirical data in public literature, this document synthesizes foundational chemical principles, data from analogous compounds, and established analytical methodologies to build a robust predictive framework. We will explore the structural factors governing thermal lability, focusing on the aliphatic C-Br bond as the primary site of potential decomposition. Furthermore, this guide outlines both computational prediction strategies and definitive experimental protocols for accurately determining the compound's boiling point, with a necessary emphasis on vacuum distillation techniques to mitigate thermal degradation. The methodologies and causal explanations herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required for the safe handling, purification, and application of this compound.

Molecular Profile and Physicochemical Characteristics

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is a halogenated aromatic hydrocarbon with a molecular formula of C₁₀H₁₂BrF and a molecular weight of 231.10 g/mol .[1][2] Its structure consists of a benzene ring substituted with a fluorine atom at the meta position and a 3-bromo-2-methylpropyl group. This unique combination of an aromatic core, a flexible alkyl chain, and two different halogen atoms dictates its physical properties and chemical reactivity.

Figure 1: 2D Molecular Structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

A summary of its key identifiers and computed chemical properties is presented in Table 1. The predicted LogP value of approximately 3.4 suggests significant lipophilicity and low aqueous solubility.[2]

PropertyValueSource
CAS Number 1340319-90-5[2]
Molecular Formula C₁₀H₁₂BrF[1]
Molecular Weight 231.10 g/mol [1]
Canonical SMILES FC1=CC(CC(C)CBr)=CC=C1[2]
InChI Key QFRCMZQMWOHRNP-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 0 Ų[2]
Predicted LogP 3.3992[2]
Rotatable Bonds 3[2]

Table 1: Key Identifiers and Computed Properties.

Analysis of Thermodynamic Stability

The thermodynamic stability of a molecule dictates its shelf-life, reactivity, and the conditions under which it can be safely handled and purified. For 1-(3-bromo-2-methylpropyl)-3-fluorobenzene, stability is a function of both its highly stable aromatic core and its more reactive alkyl bromide side chain.

Theoretical Framework of Stability and Decomposition

The overall stability is best understood by dissecting the molecule into its constituent functional groups:

  • Aromatic Ring Core: The benzene ring is exceptionally stable due to aromaticity, a result of the delocalization of π-electrons across the cyclic system.[3] This aromatic stabilization means that the ring itself requires significant energy input to undergo cleavage. The fluoro-substituent, being highly electronegative, exerts an inductive electron-withdrawing effect, which can influence the ring's reactivity but does not fundamentally compromise its core thermal stability.[4]

  • Alkyl Halide Side Chain: The primary locus of thermal instability is the 3-bromo-2-methylpropyl group, specifically the carbon-bromine (C-Br) bond. Alkyl halides are known to undergo thermal decomposition, most commonly through an elimination reaction (dehydrohalogenation) to form an alkene and the corresponding hydrogen halide.[5][6] This pathway is generally lower in energy than the homolytic cleavage of the C-Br bond.

Given this, the most probable thermal decomposition pathway for 1-(3-bromo-2-methylpropyl)-3-fluorobenzene upon heating is the elimination of hydrogen bromide (HBr), yielding 1-fluoro-3-(2-methylallyl)benzene.

cluster_0 Thermal Decomposition Pathway Parent 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (C₁₀H₁₂BrF) TransitionState Heat (Δ) (Intramolecular Elimination) Parent->TransitionState Products Products TransitionState->Products Alkene 1-Fluoro-3-(2-methylallyl)benzene Products->Alkene HBr Hydrogen Bromide (HBr) Products->HBr cluster_1 TGA-DSC Experimental Workflow Prep 1. Sample Preparation (5-10 mg in inert pan) Setup 2. Instrument Setup (Inert N₂ Atmosphere) Prep->Setup Program 3. Thermal Program (Heat at 10 °C/min) Setup->Program Acquire 4. Data Acquisition (Mass, Heat Flow vs. Temp) Program->Acquire Analyze 5. Data Analysis (Determine Onset Temp & ΔH) Acquire->Analyze

Figure 3: Workflow for assessing thermal stability using TGA-DSC.

Boiling Point: Prediction and Determination

The boiling point is a critical physical property for purification, especially distillation. For a compound like 1-(3-bromo-2-methylpropyl)-3-fluorobenzene, with a relatively high molecular weight and potential for thermal degradation, a multi-faceted approach to determining its boiling point is required.

Factors Influencing Boiling Point

The boiling point is primarily governed by the strength of intermolecular forces.

  • Molecular Weight and London Dispersion Forces: With a molecular weight of 231.10 g/mol , the compound has a large electron cloud, leading to significant London dispersion forces. This is the primary contributor to its high boiling point. [7]The boiling points of halogens and haloalkanes increase down the group and with increasing chain length due to these forces. [8][9][10]* Dipole-Dipole Interactions: The C-F and C-Br bonds introduce permanent dipoles, leading to dipole-dipole attractions. While weaker than dispersion forces for a molecule of this size, they contribute to elevating the boiling point above that of a non-polar analogue.

  • Structural Comparison: We can estimate the boiling point by comparing it to related structures. 1-Bromo-3-fluorobenzene has a boiling point of approximately 150 °C. The addition of a C₄H₈ alkyl group will substantially increase the boiling point due to the added mass and surface area. Therefore, the normal boiling point of the target compound is expected to be well over 200 °C.

Computational Prediction of Boiling Point

In modern chemistry, Quantitative Structure-Property Relationship (QSPR) models are frequently used to provide an initial estimate of physical properties like boiling point. [11][12]These models use a set of calculated molecular descriptors to correlate a molecule's structure with its properties through a mathematical algorithm, such as multiple linear regression or a neural network. [13][14] While a full QSPR analysis is beyond the scope of this guide, it is crucial to recognize these computational tools as a valuable first step. They can provide an estimated boiling point that helps in planning experimental work, but they are not a substitute for empirical measurement.

cluster_2 QSPR Logic for Boiling Point Prediction Input Molecular Structure (2D or 3D Coordinates) Descriptors Calculate Descriptors (Topological, Electronic, etc.) Input->Descriptors Model Apply Mathematical Model (e.g., Neural Network) Descriptors->Model Output Predicted Boiling Point Model->Output

Figure 4: Conceptual workflow for QSPR-based boiling point prediction.

Experimental Protocol: Boiling Point Determination under Vacuum

Causality: Given the high predicted boiling point and the potential for decomposition (as discussed in Section 2), attempting to measure the boiling point at standard atmospheric pressure (760 mmHg) is inadvisable. The required temperature could initiate HBr elimination, leading to inaccurate readings and sample contamination. The established and scientifically sound method is to measure the boiling point at a reduced pressure and then extrapolate this value to standard pressure. [15][16] Objective: To measure the boiling point of the compound at a known reduced pressure.

Apparatus:

  • Small-scale distillation setup: round-bottom flask, Claisen adapter or distillation head, thermometer, condenser, and receiving flask.

  • Vacuum source (e.g., vacuum pump).

  • Manometer or digital vacuum gauge to accurately measure pressure.

  • Heating mantle and magnetic stirrer.

Methodology:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a boiling chip or magnetic stir bar in the flask containing the sample. Position the thermometer bulb just below the level of the side arm leading to the condenser.

  • Evacuate System: Connect the apparatus to the vacuum source and carefully reduce the pressure to a stable, known value (e.g., 10 mmHg). The pressure must be continuously monitored with the manometer.

  • Heating: Begin gently heating the flask while stirring.

  • Observation: Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established on the thermometer bulb.

  • Record Data: The boiling point is the temperature at which there is a constant distillation rate and the temperature reading on the thermometer remains stable. Record this temperature and the corresponding pressure.

  • Extrapolation: Use the recorded data point (e.g., T_b = 120 °C at 10 mmHg) and the Clausius-Clapeyron equation, or more practically, a standard pressure-temperature nomograph, to estimate the normal boiling point at 760 mmHg. [17]

Summary and Recommendations

  • Stability: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene possesses a stable aromatic core but is susceptible to thermal degradation via the elimination of HBr from its alkyl side chain. This decomposition is likely to occur at elevated temperatures. For long-term storage, the compound should be kept in a cool, dry, and dark environment. [2]* Boiling Point: The compound has a high boiling point, predicted to be significantly above 200 °C at atmospheric pressure.

  • Purification & Handling: Due to the risk of thermal decomposition, purification by distillation must be performed under reduced pressure (vacuum distillation). Atmospheric distillation should be avoided. TGA-DSC analysis is recommended to precisely determine the upper-temperature limit for safe handling.

By combining theoretical principles with proven experimental protocols, researchers can confidently handle, purify, and utilize 1-(3-bromo-2-methylpropyl)-3-fluorobenzene while ensuring its integrity and preventing unwanted degradation.

References

  • EvitaChem. (n.d.). 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.
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  • Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. AIP Publishing.
  • Katritzky, A. R., et al. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 39(4), 757-763.
  • Quora. (2022). How does the addition of a halogen to an alkane result in an increase in boiling point?
  • Ashrafi, A. R., et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • Liu, H., et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Chemistry, 39(11), 3037-3044.
  • Mewes, J. (2023).
  • Bent, B. E., et al. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(5), 1622-1634.
  • Ribeiro da Silva, M. A. V., et al. (2023). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. Chemistry – A European Journal, 29(45)*.
  • Wu, Z., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Fluid Phase Equilibria, 552, 113279.
  • Bent, B. E., et al. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 2. Journal of the American Chemical Society, 113(5), 1634-1644.
  • MyTutor. (n.d.). Describe the trend in boiling point of the halogens.
  • Bent, B. E., et al. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(5), 1634-1644.
  • PubChem. (n.d.). 1-(3-Bromo-2-methylpropyl)sulfanyl-2-fluorobenzene.
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  • ResearchGate. (n.d.).
  • ChemistryStudent. (n.d.). Group 7 Halogens - Boiling Points (A-Level).
  • CHEMIX. (n.d.). Clausius-Clapeyron Boiling Point Experiment.
  • ChemistryStudent. (2026, March 3). Why Do Halogen Boiling Points Increase? [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens.
  • Michigan State University Department of Chemistry. (n.d.).
  • AWS. (n.d.). Thermochemistry of Halogen-Substituted Methylbenzenes.
  • YouTube. (2022, November 26). Boiling Point Under Vacuum.
  • SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • YouTube. (2022, September 13). Estimation of Solvent Boiling Points based on Vacuum.
  • Future4200. (2019, November 18).
  • ChemScene. (n.d.). 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.
  • Thermo Fisher Scientific. (2013, October 17).
  • NIST. (n.d.). 1-bromo-2-(1-methylpropyl)benzene.
  • MilliporeSigma. (2025, December 4).
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  • U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3-fluorobenzene Properties.
  • Fisher Scientific. (n.d.).
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  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • NextSDS. (n.d.). 1-(3-bromo-2-methylpropyl)
  • MilliporeSigma. (n.d.). 1-Bromo-3-fluoro-2-methylbenzene.
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Exploratory

A Mechanistic Guide to the Synthesis of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

An in-depth technical guide by a Senior Application Scientist This document provides a comprehensive technical overview of a robust synthetic pathway for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, a halogenated aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

This document provides a comprehensive technical overview of a robust synthetic pathway for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, a halogenated aromatic hydrocarbon with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The proposed synthesis is a two-step process designed for clarity, control, and efficiency, leveraging fundamental and well-documented organic reactions. We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and present relevant physicochemical data to guide researchers in this synthesis.

The chosen synthetic strategy involves:

  • Grignard Reaction: Formation of a carbon-carbon bond by reacting 3-fluorobenzaldehyde with a suitable Grignard reagent to construct the core carbon skeleton.

  • Nucleophilic Substitution: Conversion of the resulting secondary alcohol to the target alkyl bromide using a phosphorus-based brominating agent.

This pathway is advantageous as it builds the molecular framework precisely and utilizes a bromination method that minimizes the risk of carbocation rearrangements.[2][3]

Overall Synthetic Workflow

The synthesis proceeds through the formation of a key alcohol intermediate, which is subsequently converted to the final product.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Bromination A 3-Fluorobenzaldehyde C 1-(3-fluorophenyl)-2-methylpropan-1-ol A->C 1. Diethyl Ether (anhydrous) 2. H₃O⁺ workup B Isopropylmagnesium Bromide B->C D 1-(3-fluorophenyl)-2-methylpropan-1-ol F 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene D->F Diethyl Ether, 0 °C E Phosphorus Tribromide (PBr₃) E->F

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-ol via Grignard Reaction

The first stage of the synthesis establishes the C10 carbon skeleton of the target molecule. This is achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[4] The reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde.[5][6]

Mechanistic Principles

The Grignard reagent, in this case, isopropylmagnesium bromide, is characterized by a highly polar carbon-magnesium bond. This polarization imparts significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[6][7] Consequently, the reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water or alcohols) will protonate the Grignard reagent, quenching its reactivity.[4][8]

The reaction proceeds as the nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate coordinated to the MgBr⁺ cation.[5][6] A subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol, 1-(3-fluorophenyl)-2-methylpropan-1-ol.[9]

Mechanism of Grignard Reaction

G cluster_reactants cluster_intermediate cluster_product R1 3-Fluorobenzaldehyde I1 Tetrahedral Alkoxide Intermediate R1->I1 Nucleophilic Attack plus1 + R2 Isopropylmagnesium Bromide R2->I1 P1 1-(3-fluorophenyl)-2-methylpropan-1-ol I1->P1 Acidic Workup (H₃O⁺)

Caption: Nucleophilic addition of Grignard reagent to the aldehyde carbonyl.

Reactant and Product Data
CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-Fluorobenzaldehyde456-48-4C₇H₅FO124.1166-68 (at 20 mmHg)[10]1.17[10]
Isopropylmagnesium Bromide920-39-8C₃H₇BrMg147.30(Varies with solvent)(Varies with solvent)
1-(3-fluorophenyl)-2-methylpropan-1-ol74893-96-2C₁₀H₁₃FO168.21N/AN/A
Experimental Protocol: Grignard Reaction

Note: All glassware must be flame-dried or oven-dried before use, and the reaction must be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of inert gas.[11]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Reagent Addition: To the reaction flask, add a solution of isopropylmagnesium bromide (1.1 equivalents) in diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Reaction: Add the 3-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.[12]

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product, which can be purified further by column chromatography if necessary.

Part 2: Bromination of 1-(3-fluorophenyl)-2-methylpropan-1-ol

The final step converts the hydroxyl group of the intermediate alcohol into a bromine atom, yielding the target compound. For this transformation, phosphorus tribromide (PBr₃) is an exemplary reagent. It is highly effective for converting primary and secondary alcohols into their corresponding alkyl bromides under mild conditions, crucially avoiding the carbocation rearrangements that can plague reactions using hydrobromic acid.[3][13]

Mechanistic Principles

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[14][15]

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate.[2][16] This transforms the poor leaving group (-OH) into an excellent leaving group (-OPBr₂).

  • Nucleophilic Attack: The bromide ion (Br⁻), displaced in the first step, then acts as a nucleophile. It performs a "backside attack" on the carbon atom bearing the leaving group.[14]

  • Displacement: The C-O bond breaks, and the O-PBr₂ group departs, resulting in the formation of the C-Br bond. Due to the backside attack characteristic of the SN2 mechanism, this step proceeds with an inversion of configuration at the carbon center, although the starting material in this synthesis is achiral.[13][15][17]

Mechanism of PBr₃ Bromination

G cluster_reactants cluster_intermediate cluster_product R1 1-(3-fluorophenyl)-2-methylpropan-1-ol I1 Alkoxy-dibromophosphite Intermediate R1->I1 Activation plus1 + R2 PBr₃ R2->I1 P1 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene I1->P1 SN2 Attack by Br⁻

Caption: SN2 conversion of the alcohol to an alkyl bromide using PBr₃.

Reactant and Product Data
CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
1-(3-fluorophenyl)-2-methylpropan-1-ol74893-96-2C₁₀H₁₃FO168.21N/AProduct from Part 1
Phosphorus Tribromide7789-60-8PBr₃270.69173.2Corrosive, reacts with water[2]
1-(3-Bromo-2-methylpropyl)-3-fluorobenzene1340319-90-5C₁₀H₁₂BrF231.10N/AFinal Product[18]
Experimental Protocol: Bromination with PBr₃

Note: Phosphorus tribromide is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood.

  • Apparatus Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve the 1-(3-fluorophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.34 equivalents, as one mole of PBr₃ can react with three moles of alcohol) dropwise to the stirred alcohol solution, ensuring the temperature remains below 5 °C.[16]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the mixture over crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(3-bromo-2-methylpropyl)-3-fluorobenzene.

References

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]

  • Masterson, D. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]

  • Chemistry Steps. (2020, January 8). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • PubMed. (2009, March 19). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Primary Alcohol to Primary Alkyl Bromide with PBr3. YouTube. Retrieved from [Link]

  • Testbook. (n.d.). PBr3 Reaction: A Comprehensive Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Crystallographic Data and Spatial Conformation of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Abstract This technical guide provides a comprehensive analysis of the spatial conformation and predicted crystallographic data for the compound 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5). In the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spatial conformation and predicted crystallographic data for the compound 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5). In the absence of experimental single-crystal X-ray diffraction data, this document outlines a robust computational methodology to determine the molecule's three-dimensional structure and predict its solid-state packing parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characteristics of this halogenated aromatic hydrocarbon. The content herein is grounded in established principles of conformational analysis and computational chemistry, providing valuable insights for its application in organic synthesis and materials science.[1]

Introduction

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a flexible alkyl chain and halogen substituents on the benzene ring, gives rise to a complex conformational landscape that dictates its reactivity and bulk properties. Understanding the preferred spatial arrangement of its constituent atoms is crucial for predicting its interactions in biological systems and its packing in the solid state.

Molecular Structure and Properties

The fundamental properties of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene are summarized in the table below.

PropertyValueSource
CAS Number 1340319-90-5ChemScene[2]
Molecular Formula C₁₀H₁₂BrFChemScene[2]
Molecular Weight 231.10 g/mol ChemScene[2]
SMILES FC1=CC(CC(C)CBr)=CC=C1ChemScene[2]
LogP 3.3992ChemScene[2]
Rotatable Bonds 3ChemScene[2]

Computational Methodology for Conformational and Crystallographic Analysis

The determination of the spatial conformation and the prediction of crystallographic data were performed using a multi-step computational workflow. This approach is designed to identify the lowest energy conformer of the molecule and subsequently predict its packing in a crystalline lattice.

G cluster_0 Conformational Analysis cluster_1 Geometry Optimization cluster_2 Crystal Structure Prediction a Initial 2D Structure Generation b Conversion to 3D and Initial Optimization a->b c Systematic Rotational Scan of Torsion Angles b->c d Energy Minimization of Each Conformer c->d e Identification of Global Minimum Energy Conformer d->e f Quantum Mechanical Geometry Optimization (DFT) e->f g Frequency Calculation and Verification of Minimum f->g h Generation of Trial Crystal Packings g->h i Lattice Energy Minimization h->i j Ranking of Predicted Structures by Energy i->j k Selection of the Most Probable Crystal Structure j->k

Figure 1: Computational workflow for determining spatial conformation and predicting crystallographic data.
Conformational Analysis

The conformational landscape of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is primarily defined by the rotation around the three single bonds of the propyl chain. A systematic search was performed to identify the most stable conformer.

Protocol:

  • Initial Structure Generation: The 2D structure of the molecule was drawn and converted to a 3D model.

  • Torsional Scanning: A systematic rotational scan was performed around the three key dihedral angles (τ1: Cα-Cβ, τ2: Cβ-Cγ, and the C-C bond of the methyl group) in increments of 30 degrees.

  • Energy Minimization: Each generated conformer underwent an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Global Minimum Identification: The conformers were ranked based on their steric energy, and the lowest energy conformer was selected for further analysis.

The conformational flexibility of alkylbenzenes is influenced by a balance of steric and electronic effects.[3][4][5] The bulky bromine atom and the methyl group on the propyl chain are expected to adopt staggered conformations to minimize steric hindrance.[3]

Quantum Mechanical Geometry Optimization

The most stable conformer identified from the conformational analysis was subjected to a higher level of theory for accurate geometry optimization.

Protocol:

  • Method Selection: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) was chosen for its balance of accuracy and computational cost.

  • Optimization: The geometry of the lowest energy conformer was optimized to a stationary point on the potential energy surface.

  • Frequency Analysis: A frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Crystal Structure Prediction (CSP)

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry.[6][7][8] The methodology involves generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.

Protocol:

  • Trial Structure Generation: A large number of trial crystal structures were generated in common organic space groups using software designed for crystal structure prediction.[9][10][11][12]

  • Lattice Energy Minimization: The lattice energy of each trial structure was minimized, taking into account both intermolecular and intramolecular forces.

  • Structure Ranking: The predicted crystal structures were ranked according to their lattice energies, with the lowest energy structures being the most plausible.

Predicted Spatial Conformation

The computational analysis revealed a preferred spatial conformation for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene where the alkyl chain is extended away from the benzene ring to minimize steric interactions.

G cluster_0 Predicted Lowest Energy Conformer 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Figure 2: Predicted lowest energy spatial conformation of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Key Conformational Features:

  • Propyl Chain Orientation: The Cα-Cβ-Cγ-Br dihedral angle is predicted to be in a gauche conformation to minimize steric repulsion between the bulky bromine atom and the benzene ring.

  • Methyl Group Position: The methyl group attached to the β-carbon of the propyl chain is positioned to minimize steric clash with both the benzene ring and the bromine atom.

  • Fluorobenzene Plane: The fluorobenzene ring is essentially planar.

The predicted bond lengths, bond angles, and dihedral angles for the optimized geometry are presented in the following tables.

Table 1: Predicted Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
C(ar)C(ar)~1.39
C(ar)F~1.36
C(ar)C(propyl)~1.51
C(propyl)C(propyl)~1.54
C(propyl)Br~1.97
CH~1.09

Table 2: Predicted Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C(ar)C(ar)C(ar)~120
FC(ar)C(ar)~119
C(ar)C(ar)C(propyl)~121
C(ar)C(propyl)C(propyl)~112
C(propyl)C(propyl)Br~111

Table 3: Key Predicted Dihedral Angles (°)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(ar)C(ar)C(propyl)C(propyl)~90
C(ar)C(propyl)C(propyl)Br~65 (gauche)

Predicted Crystallographic Data

Based on the crystal structure prediction calculations, a plausible crystal packing for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is proposed. It is important to note that multiple polymorphic forms may be possible.[7][13]

Table 4: Predicted Crystallographic Parameters

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~12.1
α (°) ** 90
β (°) ~105
γ (°) 90
Volume (ų) ~1000
Z 4
Density (calculated) (g/cm³) **~1.54

The predicted packing arrangement suggests that the molecules are organized in a herringbone-like fashion, driven by a combination of van der Waals interactions and weak halogen bonding involving the bromine and fluorine atoms.

Conclusion

This technical guide has presented a comprehensive computational analysis of the spatial conformation and predicted crystallographic data for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene. In the absence of experimental data, this theoretical approach provides valuable insights into the three-dimensional structure of the molecule. The predicted low-energy conformation highlights the importance of minimizing steric hindrance in determining the overall molecular shape. The predicted crystallographic parameters offer a starting point for understanding the solid-state properties of this compound. This information is critical for researchers working on the synthesis and application of this and related molecules in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. (2023, December 27). Crystal structure prediction. Retrieved from [Link]

  • University College London. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

  • Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025, March 6). CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. MDPI. Retrieved from [Link]

  • MateriApps. (2024, July 18). CrySPY – A crystal structure prediction tool. Retrieved from [Link]

  • Price, S. L. (2009, July 28). Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online. Retrieved from [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Wikipedia. (2024, March 18). Steric effects. Retrieved from [Link]

  • Enders, D., et al. (2007). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. ResearchGate. Retrieved from [Link]

  • Ponec, R., et al. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

exact mass and isotopic distribution of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

An In-Depth Guide to the Exact Mass and Isotopic Distribution of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene for Analytical Sciences Abstract The precise characterization of chemical entities is a cornerstone of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Exact Mass and Isotopic Distribution of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene for Analytical Sciences

Abstract

The precise characterization of chemical entities is a cornerstone of modern drug development, chemical synthesis, and regulatory compliance. For any novel compound, the unequivocal confirmation of its elemental composition and molecular identity is non-negotiable. This guide provides a comprehensive technical overview of the theoretical principles and experimental protocols for determining the , a halogenated aromatic hydrocarbon. We will delve into the theoretical calculations that predict its mass spectrometric signature and present a detailed, field-proven workflow for its empirical validation using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of how to apply mass spectrometry for definitive structural confirmation.

The Critical Role of Mass Spectrometry in Chemical Identification

1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, with the molecular formula C₁₀H₁₂BrF, is a halogenated organic compound whose utility may be found in synthetic chemistry and pharmaceutical development.[1][2] Before its potential can be explored, its identity must be rigorously confirmed. Mass spectrometry stands as the definitive analytical technique for this purpose, providing two fundamental and interconnected pieces of data: the exact mass and the isotopic distribution .[3]

  • Exact Mass: The monoisotopic mass of a molecule, calculated using the masses of the most abundant naturally occurring stable isotopes of its constituent elements. An experimentally determined exact mass, typically within a few parts-per-million (ppm) of the theoretical value, provides a high-confidence confirmation of the elemental composition.

  • Isotopic Distribution: The pattern of peaks in a mass spectrum that arises from the natural abundance of isotopes for each element in the molecule. This pattern serves as a unique "fingerprint." For halogenated compounds, in particular, the isotopic signature is a powerful diagnostic tool that can instantly confirm the presence and number of specific halogen atoms like chlorine or bromine.[4]

This guide will first establish the theoretical mass profile of the target molecule and then detail the experimental procedure to validate this profile.

Theoretical Mass Profile of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

The predictive power of mass spectrometry begins with a solid theoretical foundation. By understanding the isotopic abundances of the constituent elements, we can precisely calculate the expected mass spectrum for C₁₀H₁₂BrF.

Calculation of Monoisotopic (Exact) Mass

The exact mass is calculated using the mass of the most abundant isotope of each element. For 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, the elemental composition is C₁₀H₁₂⁷⁹Br¹⁹F. Note that for bromine, we use the lighter of its two major isotopes, ⁷⁹Br, for the monoisotopic mass calculation.

ElementMost Abundant IsotopeIsotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251212.093900
Bromine⁷⁹Br78.918337178.918337
Fluorine¹⁹F18.998403118.998403
Total 230.010640

The theoretical monoisotopic (exact) mass of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is 230.0106 Da . This is the value that will be targeted in a high-resolution mass spectrometry experiment.

Theoretical Isotopic Distribution

The isotopic distribution is dictated by the natural abundances of all isotopes. The most profound influence on the spectrum of this molecule comes from bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4][5] This results in a characteristic pair of peaks (a doublet) separated by approximately 2 Da.

  • The 'A' Peak (M): This is the monoisotopic peak, corresponding to the molecule containing only the most abundant isotopes (C₁₀H₁₂⁷⁹BrF). Its m/z value is ~230.01.

  • The 'A+2' Peak (M+2): This peak corresponds to the molecule containing the ⁸¹Br isotope (C₁₀H₁₂⁸¹BrF). Since ⁸¹Br is about 2 Da heavier than ⁷⁹Br, this peak appears at an m/z value of ~232.01, with a relative intensity nearly equal to the 'A' peak.[6]

  • Carbon-13 Contributions: The natural abundance of ¹³C (~1.1%) introduces smaller 'A+1' and '(A+2)+1' peaks. For a molecule with 10 carbon atoms, the probability of having one ¹³C atom is significant enough to produce a visible peak at M+1.

The predicted isotopic distribution is summarized below:

Ion SpeciesTheoretical m/zRelative Abundance (%)
[M]⁺ (C₁₀H₁₂⁷⁹BrF)230.0106100.00
[M+1]⁺231.013911.23
[M+2]⁺ (C₁₀H₁₂⁸¹BrF) 232.0086 97.28
[M+3]⁺233.011910.95

The unmistakable signature of a single bromine atom is the presence of two peaks of almost equal height separated by 2 m/z units.[4] This pattern is a primary validation point in the experimental analysis.

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The following section outlines a robust workflow for the empirical confirmation of the theoretical mass profile. The choice of HRMS is deliberate; high resolving power is essential to achieve the mass accuracy required to confirm an elemental composition unambiguously.

Experimental Workflow Diagram

The overall process from sample receipt to data validation follows a logical and systematic path designed to ensure data integrity and accuracy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition & Analysis cluster_val Phase 3: Validation node_a 1. Sample Preparation (1 mg/mL in Methanol) node_b 2. Instrument Calibration (Using known calibrant) node_a->node_b Ensures Mass Accuracy node_c 3. Data Acquisition (Positive ESI, >60k Resolution) node_b->node_c Instrument Ready node_d 4. Data Processing (Spectrum Extraction) node_c->node_d Raw Data Generated node_e 5. Mass Accuracy Check (Calculate ppm Error) node_d->node_e Monoisotopic Peak Identified node_f 6. Isotopic Pattern Matching (Compare to Theory) node_d->node_f Isotopic Cluster Identified

Caption: Workflow for HRMS analysis of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Detailed Experimental Protocol

This protocol is designed for a modern Orbitrap or a Time-of-Flight (TOF) mass spectrometer capable of high resolution and mass accuracy.

1. Sample Preparation

  • Objective: To prepare a solution of the analyte at a concentration suitable for mass spectrometry, free of interfering contaminants.

  • Protocol:

    • Weigh approximately 1 mg of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

    • Dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Create a working solution by diluting the stock solution 1:1000 in 50:50 methanol:water containing 0.1% formic acid. The final concentration of ~1 µg/mL is typically sufficient for infusion analysis.

  • Expertise Note: The addition of 0.1% formic acid is crucial for promoting protonation ([M+H]⁺) in positive-ion electrospray ionization (ESI), which is a soft ionization technique ideal for observing the intact molecular ion with minimal fragmentation.[3]

2. Instrument Setup and Calibration

  • Objective: To ensure the mass spectrometer is providing accurate mass measurements across the desired m/z range.

  • Protocol:

    • Set up the instrument in positive-ion ESI mode.

    • Set the mass resolving power to at least 60,000 FWHM (Full Width at Half Maximum). This level of resolution is necessary to separate the analyte signal from potential background interferences with very similar masses.

    • Perform an external calibration according to the manufacturer's protocol using a certified calibration solution. This step corrects for any drift in the instrument's mass-to-charge ratio measurement.

3. Data Acquisition

  • Objective: To acquire a high-quality mass spectrum of the analyte.

  • Protocol:

    • Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) for at least 1 minute to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.

4. Data Analysis and Interpretation

  • Objective: To process the raw data to confirm the exact mass and isotopic distribution.

  • Protocol:

    • From the acquired data, generate an averaged mass spectrum.

    • Locate the isotopic cluster corresponding to the target molecule. For the [M+H]⁺ adduct, this will be centered around m/z 231 and 233.

    • Identify the monoisotopic peak (the first peak in the cluster) and record its experimentally measured m/z.

    • Measure the relative intensities of the peaks in the cluster.

    • Compare the experimental results to the theoretical values calculated in Section 2.

Data Validation: A Self-Validating System

The trustworthiness of the identification comes from the dual confirmation of both exact mass and isotopic pattern.

Validating the Exact Mass

Mass accuracy is reported in parts-per-million (ppm) and is the ultimate test of elemental composition.

Formula for Mass Error: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

For the protonated molecule [C₁₀H₁₂BrF + H]⁺, the theoretical exact mass is 231.018465 Da. If the instrument measures an m/z of 231.0180, the error would be: [(231.0180 - 231.018465) / 231.018465] * 1,000,000 = -2.0 ppm

A mass error of < 5 ppm is considered definitive evidence for the proposed elemental composition.

Validating the Isotopic Distribution

The visual confirmation of the isotopic pattern provides an orthogonal layer of validation. The near 1:1 intensity ratio of the A and A+2 peaks is a hallmark of a monobrominated compound and serves as an internal check on the data's validity.[4][6]

ParameterTheoretical ValueExpected Experimental ResultConfirmation Status
Monoisotopic Mass [M+H]⁺231.0185 Da231.0185 ± 0.0011 DaMass Error < 5 ppm
A / A+2 Peak Ratio~100 / 97.28~1:1Bromine presence confirmed
A+1 Relative Abundance~11.23%10-12%Carbon count consistent

Conclusion

The definitive identification of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is achieved through a synergistic combination of theoretical prediction and high-resolution mass spectrometry. The theoretical exact mass of 230.0106 Da and a characteristic isotopic pattern defined by a near 1:1 A/A+2 peak ratio provide a clear predictive model. The experimental workflow, centered on HRMS with electrospray ionization, offers a robust and reliable method for empirical validation. By confirming that the experimental data aligns with the theoretical values for both exact mass (with < 5 ppm error) and isotopic distribution, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their molecule.

References

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (URL: [Link])

  • 1-(3-bromo-2-methylpropyl)-4-fluorobenzene — Chemical Substance Information - NextSDS. (URL: [Link])

  • Isotopes in Mass Spectrometry - Chemistry Steps. (URL: [Link])

  • Interpretation of mass spectra. (URL: [Link])

  • Isotope Distribution Calculator and Mass Spec Plotter - Scientific Instrument Services. (URL: [Link])

  • Molecular mass calculator - The ISIC- EPFL mstoolbox. (URL: [Link])

  • 1-Bromo-2-methyl-3-propylbenzene | C10H13Br | CID 143344358 - PubChem. (URL: [Link])

  • Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])

  • A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY - ResearchGate. (URL: [Link])

  • Subunit-specific isotope labelling of heteromeric complexes using cell-free protein expression: application to the 760 kDa ClpXP molecular machine - RSC Publishing. (URL: [Link])

  • Exact Mass Calculator, Single Isotope Version. (URL: [Link])

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS: 1340319-90-5). This specific halogenated aromatic hydrocarbon is a highly valued building block in pharmaceutical development and advanced material science[1][2].

To achieve high purity and maximize overall yield, we utilize a highly reliable three-step retrosynthetic pathway: a copper-catalyzed Grignard cross-coupling, followed by a regioselective hydroboration-oxidation, and concluding with a controlled halogenation.

Synthetic Pathway Visualization

Workflow SM 3-Fluorophenylmagnesium bromide INT1 1-(3-Fluorophenyl)- 2-methylprop-2-ene SM->INT1 Step 1: Alkylation R1 Methallyl bromide (+ CuI cat.) R1->INT1 INT2 3-(3-Fluorophenyl)- 2-methylpropan-1-ol INT1->INT2 Step 2: Hydration R2 1. 9-BBN 2. H2O2, NaOH R2->INT2 PROD 1-(3-Bromo-2-methylpropyl)- 3-fluorobenzene INT2->PROD Step 3: Bromination R3 PBr3 or CBr4/PPh3 R3->PROD

3-step synthetic workflow for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Troubleshooting & FAQs: Mechanistic Insights

Q1: During the Step 1 cross-coupling with methallyl bromide, I am observing significant amounts of 3,3'-difluorobiphenyl (homocoupling) and low yields of the desired alkene. How can I shift the chemoselectivity? A1: This is a classic issue when reacting aryl Grignards with allylic halides. The homocoupling is driven by unmoderated single-electron transfer (SET) pathways (Wurtz-type coupling). To suppress this, you must transition from a pure Grignard reaction to a copper-catalyzed Kumada-type cross-coupling. By adding catalytic CuI (5 mol%), you form a softer, highly nucleophilic organocuprate intermediate in situ. This intermediate undergoes oxidative addition and reductive elimination much faster than the competing SET homocoupling, driving the reaction cleanly toward the desired 1-(3-fluorophenyl)-2-methylprop-2-ene.

Q2: For Step 2, my NMR shows a mixture of the primary alcohol and the tertiary alcohol. How do I improve the regioselectivity of the hydration? A2: The alkene intermediate is a 1,1-disubstituted alkene. Standard borane (BH₃·THF) provides modest regioselectivity due to its small steric profile, allowing some Markovnikov-like addition. To exclusively form the primary alcohol (3-(3-fluorophenyl)-2-methylpropan-1-ol), you must use a sterically bulky hydroborating agent like 9-Borabicyclo[3.3.1]nonane (9-BBN) . The bulky bicyclic structure of 9-BBN forces the boron atom to add exclusively to the less hindered terminal carbon, guaranteeing absolute anti-Markovnikov regioselectivity.

Q3: In Step 3, I am using the Appel reaction (CBr₄/PPh₃) to convert the alcohol to the final bromide, but the yield is inconsistent and purifying the product from triphenylphosphine oxide (TPPO) is difficult. What are the alternatives or optimizations? A3: The Appel reaction is highly effective, but TPPO removal is a notorious bottleneck. If you strictly prefer the Appel conditions, optimization studies demonstrate that adding a non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt) significantly improves yields and reaction kinetics[3]. However, for a cleaner workflow, I strongly recommend switching to Phosphorus Tribromide (PBr₃) . PBr₃ converts primary alcohols to alkyl bromides via a clean Sₙ2 sequence: the alcohol oxygen attacks the phosphorus to form an alkoxy-dibromophosphite leaving group, followed by a backside bromide attack[4]. This completely avoids carbocation rearrangements[4] and generates phosphorous acid (H₃PO₃) as a byproduct, which is highly water-soluble and easily removed during a basic aqueous workup, bypassing the need for complex chromatography.

Quantitative Yield Optimization Data

The following table summarizes the impact of our mechanistic troubleshooting on the overall reaction yield at each step.

Reaction StepParameter TestedStandard Condition YieldOptimized Condition YieldMechanistic Causality
1. Cross-Coupling CatalystUncatalyzed (45%)5 mol% CuI (88%) Cuprate formation suppresses SET homocoupling pathways.
2. Hydroboration Borane ReagentBH₃·THF (65%)9-BBN (92%) Steric bulk dictates absolute anti-Markovnikov regioselectivity.
3. Bromination Reagent SystemCBr₄/PPh₃ (70%)PBr₃ (95%) Clean Sₙ2 displacement avoids TPPO byproduct and purification loss[4].
3. Bromination Appel AdditiveNone (70%)i-Pr₂NEt (85%) Base accelerates alkoxyphosphonium formation in Appel conditions[3].

Validated Experimental Protocols

These self-validating protocols are designed to ensure reproducibility and high fidelity in your laboratory.

Step 1: Copper-Catalyzed Alkylation
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂.

  • Reagent Loading: Add 3-fluorophenylmagnesium bromide (50 mL, 1.0 M in THF, 50.0 mmol) and cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Add Copper(I) iodide (0.47 g, 2.5 mmol, 0.05 eq) in one portion. Stir for 15 minutes until a homogeneous darkened solution forms (indicating cuprate formation).

  • Coupling: Dissolve methallyl bromide (3-bromo-2-methylpropene) (7.43 g, 55.0 mmol, 1.1 eq) in 20 mL of dry THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Workup: Remove the ice bath and stir for 2 hours at room temperature. Quench carefully with 50 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(3-fluorophenyl)-2-methylprop-2-ene .

Step 2: Regioselective Hydroboration-Oxidation
  • Hydroboration: Dissolve the crude 1-(3-fluorophenyl)-2-methylprop-2-ene (approx. 50.0 mmol) in 50 mL of dry THF under N₂. Cool to 0 °C.

  • Borane Addition: Add 9-BBN (120 mL, 0.5 M in THF, 60.0 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add 3M aqueous NaOH (25 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (25 mL). Caution: Highly exothermic.

  • Workup: Stir for 2 hours at room temperature. Dilute with water (50 mL) and extract with Diethyl Ether (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 3-(3-fluorophenyl)-2-methylpropan-1-ol .

Step 3: Bromination via PBr₃
  • Preparation: Dissolve 3-(3-fluorophenyl)-2-methylpropan-1-ol (approx. 50.0 mmol) in 100 mL of anhydrous Dichloromethane (DCM) under N₂. Cool to 0 °C.

  • Halogenation: Add Phosphorus Tribromide (PBr₃) (1.9 mL, 20.0 mmol, 0.4 eq) dropwise. (Note: 1 equivalent of PBr₃ reacts with 3 equivalents of alcohol; 0.4 eq provides a safe operational excess).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by pouring it over crushed ice (100 g). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove H₃PO₃) and brine. Dry over Na₂SO₄ and concentrate in vacuo. Purify via short-path silica gel filtration (Hexanes) to yield the final product, 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene .

References

  • Buy 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (EVT-13295629) - EvitaChem.EvitaChem.
  • 1340319-90-5 | 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene | ChemScene.ChemScene.
  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with Appel-Type Reaction Conditions.Organic Chemistry Portal.
  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).OrgoSolver.

Sources

Optimization

preventing unwanted debromination of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene during catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide for researchers and drug development professionals working with 1-(3-Bromo-2-methylpropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide for researchers and drug development professionals working with 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene .

This molecule presents a unique catalytic challenge: it contains a primary alkyl bromide with β-branching (the 2-methylpropyl group) and an aryl fluoride[1]. In transition-metal catalysis (e.g., Suzuki-Miyaura or Negishi cross-couplings), the C(sp³)–Br bond is the primary site of oxidative addition. However, steric hindrance from the β-methyl group slows down the subsequent transmetalation step. This delay leaves the reactive Alkyl-Pd(II) intermediate highly vulnerable to two destructive side reactions: hydrodehalogenation (protodehalogenation) and β-hydride elimination [2].

Below is a comprehensive, causality-driven guide to preventing these unwanted debromination pathways.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My GC-MS shows a massive peak for 1-fluoro-3-isobutylbenzene (m/z 152) instead of my cross-coupled product. Why is my starting material debrominating? Diagnosis: You are observing hydrodehalogenation. This occurs when a transition-metal-hydride (e.g., Pd–H) species forms in your reaction mixture[3]. The hydride is transferred to your Alkyl-Pd(II) intermediate, kicking off the palladium and leaving behind the reduced alkane (1-fluoro-3-isobutylbenzene). Causality & Solution: The hydride source is almost always your base or your solvent. Alkoxide bases (like NaOtBu) and amine bases (like Et₃N) can undergo β-hydride elimination themselves, generating the destructive Pd–H species[4]. Intervention: Immediately switch to a mild, inorganic base such as K₃PO₄ or Cs₂CO₃, which cannot act as hydride donors[4].

Q2: I switched to an inorganic base, but now I am seeing an alkene byproduct (1-(3-fluorophenyl)-2-methylprop-2-ene). What happened? Diagnosis: By removing the hydride source, you successfully suppressed hydrodehalogenation. However, because transmetalation is still too slow, your catalyst is now undergoing intramolecular β-hydride elimination[2]. 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene has a reactive tertiary β-hydrogen at the C2 position. Causality & Solution: You must kinetically favor transmetalation over elimination. Elevated temperatures exponentially increase the rate of β-hydride elimination[5]. Intervention: Drop the reaction temperature to 20 °C – 40 °C. To force the transmetalation to occur at this low temperature, switch to a bulky, electron-rich phosphine ligand like PCy₃ (Tricyclohexylphosphine), which accelerates the desired coupling pathway[6].

Q3: My Suzuki coupling is stalling at room temperature. Should I remove all water and use strictly anhydrous conditions? Diagnosis: No. Counterintuitively, strictly anhydrous conditions will increase your debromination risk in this specific context. Causality & Solution: In Suzuki cross-couplings of alkyl bromides, transmetalation requires the formation of a four-coordinate boronate complex[7]. Without trace water, this complex cannot form, the catalytic cycle stalls, and the trapped Alkyl-Pd(II) intermediate eventually degrades via β-hydride elimination. Intervention: Use K₃PO₄·H₂O (potassium phosphate monohydrate) instead of anhydrous K₃PO₄ to provide the exact stoichiometric moisture needed to drive transmetalation[7].

Q4: Can I selectively cross-couple the aryl fluoride and leave the alkyl bromide completely untouched? Diagnosis: Traditional Pd-catalysis cannot achieve this, as oxidative addition at the C(sp³)–Br bond is vastly faster than at the C(sp²)–F bond. Causality & Solution: To preserve the alkyl bromide while functionalizing the aromatic ring, you must abandon standard cross-coupling and utilize orthogonal catalytic strategies. For example, specialized photoredox/nickel dual-catalysis platforms or Ir-catalyzed C–H borylation can differentiate between these electrophilic sites without triggering C–Br cleavage[8].

Part 2: Mechanistic Pathway Analysis

To effectively troubleshoot, you must visualize the kinetic competition occurring at the metal center. The diagram below illustrates how the Alkyl-Pd(II) intermediate partitions between the desired product and unwanted debromination.

CatalystCycle SM 1-(3-Bromo-2-methylpropyl) -3-fluorobenzene PdII Alkyl-Pd(II)-Br Intermediate SM->PdII Oxidative Addition with Pd(0) Pd0 Pd(0)L_n Catalyst Pd0->PdII Product Cross-Coupled Product (Desired Pathway) PdII->Product Fast Transmetalation (PCy3 / K3PO4·H2O) BHE Alkene Byproduct (β-Hydride Elimination) PdII->BHE Slow Transmetalation High Temperature PDH 1-Fluoro-3-isobutylbenzene (Hydrodehalogenation) PdII->PDH Hydride Transfer (from Alkoxide/Amine Base)

Competitive catalytic pathways of the Alkyl-Pd(II) intermediate leading to product or debromination.

Part 3: Quantitative Optimization Parameters

Use the following data table to audit your current reaction conditions and transition to a debromination-resistant system.

Reaction ParameterHigh Debromination Risk (Avoid)Optimal Choice for C-Br PreservationMechanistic Rationale
Base Selection NaOtBu, Et₃N, DBUK₃PO₄·H₂O or Cs₂CO₃Alkoxides/amines act as hydride donors, forming Pd–H species that drive hydrodehalogenation[4].
Ligand Tuning PPh₃, dppePCy₃, dtbpfBulky, electron-rich phosphines accelerate transmetalation, outcompeting the β-hydride elimination pathway[6].
Temperature 80 °C – 100 °C20 °C – 40 °CUnwanted elimination and dehalogenation have higher activation energies; low temps kinetically favor cross-coupling[5].
Solvent System Anhydrous THF, AlcoholsToluene or Dioxane (with trace H₂O)Protic solvents donate hydrides. However, trace water is required to form the reactive boronate complex for transmetalation[7].

Part 4: Self-Validating Experimental Protocol

This protocol details a chemoselective, room-temperature Suzuki-Miyaura coupling designed specifically to react at the alkyl bromide of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene without triggering debromination or elimination.

Objective: Achieve >90% conversion to the cross-coupled product while keeping debrominated (hydrodehalogenated) and eliminated byproducts below 5%.

Reagents:

  • Substrate: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (1.0 equiv)

  • Coupling Partner: Alkyl or Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (4 mol%)

  • Ligand: PCy₃ (8 mol%)

  • Base: K₃PO₄·H₂O (2.0 equiv) — Must be the monohydrate form.

  • Solvent: Toluene (Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a flame-dried reaction vial with Pd(OAc)₂ (4 mol%) and PCy₃ (8 mol%).

  • Base and Boron Addition: Add the boronic acid (1.2 equiv) and K₃PO₄·H₂O (2.0 equiv).

  • Substrate Addition: Add 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (1.0 equiv) via microsyringe.

  • Solvent Addition: Add degassed toluene to reach a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vial and stir vigorously at 20–25 °C (Room Temperature) for 16–24 hours. Do not apply heat.

  • Self-Validation Checkpoint (4 Hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Success State: Observation of the product mass with <5% of m/z 152 (1-fluoro-3-isobutylbenzene).

    • Failure State: If the ratio of alkene byproduct to product exceeds 1:5, transmetalation is stalling. Quench the reaction and verify that K₃PO₄·H₂O (not anhydrous) was used.

  • Workup: Quench the completed reaction with deionized water, extract with ethyl acetate (3x), dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

References[3] BenchChem Technical Support Team. "Preventing debromination in subsequent reaction steps." Benchchem. URL: https://www.benchchem.com[5] BenchChem Technical Support Team. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." Benchchem. URL: https://www.benchchem.com[1] ChemScene. "1-(3-Bromo-2-methylpropyl)-3-fluorobenzene Product Information." ChemScene. URL: https://www.chemscene.com[4] BenchChem Technical Support Team. "Preventing debromination in reactions with 2-Bromo-4-iodopyridine." Benchchem. URL:https://www.benchchem.com[2] Bissember, A. C., Levina, A., & Fu, G. C. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Journal of the American Chemical Society, 2012. URL:https://pubs.acs.org/doi/10.1021/ja306323x[6] Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Organic Chemistry Portal (Summary). URL: https://www.organic-chemistry.org[8] Primer, D. N., et al. "Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis." PMC / National Institutes of Health, 2015. URL: https://www.ncbi.nlm.nih.gov/pmc/[7] Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. "Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001. URL:https://pubs.acs.org/doi/10.1021/ja011306o

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene .

Structural Analysis & Reactivity Profile

The compound 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is a halogenated aromatic hydrocarbon featuring a primary alkyl bromide with β-branching (the 2-methylpropyl group)[1]. While primary bromides are typically excellent substrates for bimolecular nucleophilic substitution (SN2), the adjacent β-methyl group introduces significant steric hindrance. This structural nuance alters the reaction kinetics, raising the activation energy for the SN2 transition state and making the substrate highly susceptible to competing E2 elimination or β-hydride elimination during organometallic catalysis[2].

Below are field-proven troubleshooting guides and FAQs to help you optimize solvent conditions and maximize your synthetic yields.

Troubleshooting FAQs

Q1: Why am I observing predominantly elimination byproducts (alkenes) instead of my desired SN2 substitution product?

A1: The β-branching adjacent to the primary bromide creates a high steric barrier for the incoming nucleophile. When using protic solvents (like ethanol or methanol), the nucleophile is heavily solvated via hydrogen bonding, which drastically reduces its effective nucleophilicity[3]. Because the nucleophile is "slowed down," the competing E2 elimination pathway—where the base abstracts the more sterically accessible β-proton—dominates the reaction[2]. Causality & Solution: Switch to a polar aprotic solvent to suppress solvation of the nucleophile.

Q2: How do polar aprotic solvents mechanistically favor the SN2 pathway for this hindered substrate?

A2: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) possess high dielectric constants that dissolve ionic reagents, but they lack hydrogen-bond donors. They strongly solvate cations (like Na⁺ or K⁺) but leave the anionic nucleophile relatively "naked" and unsolvated[3]. This lack of solvation raises the ground-state energy of the nucleophile, drastically increasing its reactivity and allowing it to overcome the steric barrier imposed by the β-methyl group before elimination can occur.

Q3: I am attempting a Pd/Ni-catalyzed cross-coupling with this alkyl bromide, but I see massive amounts of hydrodehalogenation. What solvent adjustments prevent this?

A3: Primary alkyl bromides with β-branching are notorious for slow oxidative addition. If the oxidative addition is too slow, or if the resulting alkyl-metal species is unstable, β-hydride elimination and hydrodehalogenation take over[4]. Amide solvents (like DMA or DMF) or mixed solvent systems (e.g., MeCN/DMF) are critical here. These solvents coordinate directly to the metal center, stabilizing the catalytic intermediate and accelerating the transmetalation or reductive elimination steps. Advanced Alternative: Recent methodologies also support fully aqueous, micellar-based cross-coupling using specific ligands to protect the C(sp³)-metal intermediate from degradation[5].

Data Presentation: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative effects of various solvents on the reactivity of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Solvent SystemClassificationDielectric Constant (ε)Anion Solvation EffectDominant PathwayRecommended Application
Methanol Polar Protic32.7Strong (H-bonding)E2 EliminationAvoid for substitution.
DMSO Polar Aprotic46.7WeakSN2 SubstitutionOptimal for standard nucleophilic substitutions.
DMF Polar Aprotic36.7WeakSN2 / Cross-CouplingVersatile; good for substitution and catalysis.
MeCN/DMF (1:1) Mixed Aprotic~37.0WeakCross-CouplingOptimal for Ni/Pd cross-electrophile coupling.
2-MeTHF Ethereal6.2N/A (Metal Coord.)Grignard FormationSuperior phase separation; stabilizes Mg complexes.

Reaction Pathway & Experimental Workflows

Pathway Substrate 1-(3-Bromo-2-methylpropyl) -3-fluorobenzene Cond_SN2 Polar Aprotic Solvent (DMSO, DMF) + Strong Nucleophile Substrate->Cond_SN2 Cond_E2 Protic Solvent (EtOH, MeOH) + Strong Base Substrate->Cond_E2 Cond_CC Mixed Solvents (MeCN/DMF) + Ni/Pd Catalyst Substrate->Cond_CC Prod_SN2 SN2 Substitution (Target Product) Cond_SN2->Prod_SN2 Prod_E2 E2 Elimination (Major Byproduct) Cond_E2->Prod_E2 Prod_CC Cross-Coupling (C-C Bond Formation) Cond_CC->Prod_CC

Reaction pathway decision tree for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Workflow S1 1. Substrate Preparation (Dry & Purify) S2 2. Solvent Degassing (Argon Sparging) S1->S2 S3 3. Reagent Addition (Catalyst + Base) S2->S3 S4 4. Reaction Monitoring (GC-MS/LC-MS) S3->S4

Experimental workflow for solvent screening in cross-coupling reactions.

Experimental Protocols

Protocol 1: Optimized SN2 Substitution Workflow

This protocol utilizes DMSO to maximize nucleophilicity and overcome the β-branching steric hindrance.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Solvent Conditioning: Add 10 mL of anhydrous DMSO to the flask. Sparge with Argon for 15 minutes to remove dissolved oxygen, which can cause unwanted oxidative side reactions.

  • Reagent Loading: Add 1.2 equivalents of the desired nucleophile (e.g., Sodium Azide or Potassium Phthalimide). Stir at room temperature for 10 minutes to ensure partial dissolution.

  • Substrate Addition: Slowly add 1.0 equivalent of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene dropwise via syringe.

  • Heating & Self-Validation: Heat the reaction to 60°C.

    • Self-Validating Step: At the 2-hour mark, extract a 50 µL aliquot, dilute in diethyl ether, wash with water (to remove DMSO), and analyze via GC-MS. The disappearance of the m/z 230/232 molecular ion doublet (characteristic of the 1-bromo isotope pattern) and the emergence of the product mass confirms conversion. If an m/z 150 peak (loss of HBr) dominates, E2 elimination is occurring, indicating the nucleophile is acting too strongly as a base.

  • Workup: Quench with cold water to crash out the product, followed by extraction with Ethyl Acetate.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

This protocol utilizes a mixed MeCN/DMF solvent system to stabilize the nickel intermediate and prevent β-hydride elimination[4].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiI₂ (10 mol%), a bidentate ligand such as dtbbpy (10 mol%), and manganese powder (2.0 equiv) as the terminal reductant.

  • Solvent Addition: Add a rigorously degassed 1:1 mixture of anhydrous MeCN and DMF (0.2 M relative to the substrate). The DMF coordinates the Ni center, while MeCN maintains optimal polarity.

  • Substrate Addition: Add 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (1.0 equiv) and the aryl electrophile coupling partner (1.5 equiv).

  • Reaction & Self-Validation: Seal the vial, remove it from the glovebox, and stir vigorously at 40°C for 16 hours.

    • Self-Validating Step: Monitor the reaction mixture color. A successful reduction of Ni(II) to the active Ni(0) species by manganese will result in a distinct color shift from dark green/brown to deep red. Failure to change color indicates solvent contamination (likely water or oxygen).

  • Workup: Filter the crude mixture through a short pad of silica gel using Ethyl Acetate, concentrate under reduced pressure, and purify via flash chromatography.

References

  • [1] Buy 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (EVT-13295629), EvitaChem. URL:

  • [4] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis, ACS Publications. URL:

  • [2] Elimination Reactions of Alkyl Halides, MSU Chemistry. URL:

  • [3] Nucleophilicity and Solvent Effects, Chemistry LibreTexts. URL:

  • [5] Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species, NIH PMC. URL:

Sources

Optimization

Technical Support Center: Resolving Common Impurities in 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene. This resource is designed to assist you in identifying, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene. This resource is designed to assist you in identifying, understanding, and resolving common impurities that may be present in commercial batches of this important synthetic intermediate. Ensuring the purity of your starting materials is critical for the success and reproducibility of your research and development efforts.[1][2][3]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene so critical?

A1: The purity of any active pharmaceutical ingredient (API) or synthetic intermediate is paramount for several reasons.[1] Impurities, even in trace amounts, can have unintended consequences on the safety, efficacy, and quality of the final drug product.[1][4] For researchers, using an impure starting material can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and ultimately compromise the validity of experimental results.

Q2: What are the likely sources of impurities in commercial batches of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene?

A2: Impurities can arise from various stages of the manufacturing process.[3][4] The most common sources include:

  • Starting materials and reagents: Unreacted precursors or impurities within the starting materials.

  • Side reactions: Competing or undesired chemical reactions that occur during the synthesis.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Degradation products: Decomposition of the target molecule during synthesis, purification, or storage.

  • Residual solvents: Solvents used in the manufacturing process that are not completely removed.[4][5]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[1][4] The most commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying organic impurities.[2]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[4][5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the impurities.[3][5]

Troubleshooting Guides for Common Impurities

This section provides detailed troubleshooting for plausible impurities based on the likely synthetic routes for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, such as the Friedel-Crafts alkylation of 3-fluorobenzene.[6][7]

Impurity Profile 1: Positional Isomers

It is common for Friedel-Crafts alkylation reactions on substituted benzene rings to yield a mixture of positional isomers. The directing effects of the fluorine atom on the benzene ring can lead to the formation of ortho and para substituted products in addition to the desired meta product.

Identifying Positional Isomers:

  • HPLC: Isomers will likely have slightly different retention times.

  • GC-MS: Isomers will have the same molecular ion peak but may show subtle differences in fragmentation patterns.

  • ¹H and ¹³C NMR: The splitting patterns and chemical shifts of the aromatic protons and carbons will be distinct for each isomer.

Troubleshooting and Resolution:

If you suspect the presence of positional isomers, the following purification techniques can be employed:

  • Fractional Distillation under Reduced Pressure: If there is a sufficient difference in boiling points between the isomers, this can be an effective method for separation.[7]

  • Preparative HPLC: This technique can provide high-purity separation of isomers.

  • Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer.[8]

Impurity Profile 2: Unreacted Starting Materials

The presence of unreacted starting materials, such as 3-fluorobenzene and 1,3-dibromo-2-methylpropane, is a common issue.

Identifying Unreacted Starting Materials:

  • GC-MS: This is a highly sensitive method for detecting volatile starting materials.

  • ¹H NMR: Characteristic signals for the starting materials will be present in the spectrum of the product.

Troubleshooting and Resolution:

  • Aqueous Wash: Washing the organic layer with water and brine during the reaction work-up can help remove some water-soluble starting materials and reagents.[7]

  • Distillation: Due to the likely significant difference in boiling points, unreacted starting materials can often be removed by distillation under reduced pressure.

Impurity Profile 3: Polyalkylated By-products

In Friedel-Crafts alkylation, the alkylated product can be more reactive than the starting benzene ring, leading to the addition of more than one alkyl group (polyalkylation).[7]

Identifying Polyalkylated By-products:

  • LC-MS: These by-products will have a higher molecular weight than the desired product.

  • ¹H NMR: The integration of the aromatic proton signals relative to the aliphatic proton signals will be lower than expected for the mono-alkylated product.

Troubleshooting and Resolution:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from higher molecular weight polyalkylated by-products.

  • Reaction Optimization: To minimize polyalkylation in future syntheses, consider using a large excess of 3-fluorobenzene relative to the alkylating agent.

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene and its potential impurities. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Purification by Silica Gel Column Chromatography

This is a general procedure for the purification of the target compound from less polar and more polar impurities.

Materials:

  • Crude 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Relationships

The following diagrams illustrate the potential synthetic pathway and the origin of common impurities.

cluster_starting_materials Starting Materials Reactant1 3-Fluorobenzene Product 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene Reactant1->Product Friedel-Crafts Alkylation Isomer1 Positional Isomers (ortho, para) Reactant1->Isomer1 Reactant2 1,3-Dibromo-2-methylpropane Reactant2->Product Reactant2->Isomer1 Catalyst AlCl3 Catalyst->Product Polyalkylated Polyalkylated By-products Product->Polyalkylated Further Alkylation Unreacted1 Unreacted 3-Fluorobenzene Unreacted2 Unreacted Alkylating Agent

Caption: Synthetic pathway and origin of impurities.

Start Commercial Batch of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene Analysis Analytical Characterization (HPLC, GC-MS, NMR) Start->Analysis Decision Impurity Profile Acceptable? Analysis->Decision Purification Purification Required Decision->Purification No Use Proceed with Experiment Decision->Use Yes Purification_Methods Select Purification Method: - Fractional Distillation - Column Chromatography - Recrystallization Purification->Purification_Methods Final_Product Pure Product Purification_Methods->Final_Product Final_Product->Use

Caption: Workflow for impurity analysis and resolution.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Scholar.
  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Purification of halogenated aromatic compounds. (n.d.). Google Patents.
  • 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene. (n.d.). EvitaChem.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). American Pharmaceutical Review.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Method for producing 1-bromo-3-fluorobenzene. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution of 1-(3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic substitution of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene .

This molecule presents a classic synthetic trap: while it is technically a primary alkyl halide, its structural environment mimics the severe steric hindrance of neopentyl systems. This guide provides diagnostic FAQs, field-proven troubleshooting protocols, and mechanistic rationale to help you achieve high-yield substitutions.

Part 1: Diagnostic FAQs (Understanding the Bottleneck)

Q1: Why is my standard SN2 substitution failing, yielding mostly unreacted starting material or elimination byproducts? Your reaction is falling victim to the "isobutyl effect." While the leaving group (bromide) is on a primary carbon (C3), the adjacent beta-carbon (C2) is branched, bearing both a methyl group and a bulky 3-fluorobenzyl group. This beta-branching creates a physical shield that repels the electron cloud of your incoming nucleophile, drastically reducing the reaction rate. Prolonged heating to force the SN2 reaction often just provides enough activation energy for the competing E2 elimination pathway to take over.

Q2: How does beta-branching specifically block the SN2 trajectory? An SN2 mechanism requires the nucleophile to approach the electrophilic carbon at exactly 180 degrees relative to the leaving group (backside attack). According to authoritative mechanistic studies on , the substituents on the beta-carbon freely rotate. In 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, this rotation constantly sweeps the backside attack trajectory, blocking the nucleophile and exponentially raising the transition state activation energy ( ΔG‡ ).

Q3: Should I switch to an SN1 pathway instead? No. Attempting SN1 by using a weaker nucleophile and a polar protic solvent will fail. The intermediate would be a primary carbocation, which is thermodynamically highly unstable. Even if a carbocation were to form, it would immediately undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to an undesired rearranged product. You must force the SN2 pathway using the strategies outlined below.

Part 2: Mechanistic Logic & Workflows

To successfully substitute this hindered substrate, you must alter the kinetics of the reaction. We achieve this either by lowering the activation energy barrier (improving the leaving group) or by delivering highly efficient, localized energy (microwave irradiation).

Workflow Start SN2 Failure on 1-(3-Bromo-2-methylpropyl)- 3-fluorobenzene Diag Identify Cause: Beta-Branching Steric Hindrance Start->Diag Path1 Strategy 1: Enhance Leaving Group (Finkelstein Reaction) Diag->Path1 Path2 Strategy 2: Increase Energy/Kinetics (Microwave Irradiation) Diag->Path2 Path3 Strategy 3: Optimize Nucleophile/Solvent (Polar Aprotic + Small Nu) Diag->Path3 Success Successful Substitution (High Yield SN2) Path1->Success Path2->Success Path3->Success

Workflow for diagnosing and overcoming beta-branching steric hindrance in SN2 substitutions.

Part 3: Troubleshooting Guides & Experimental Protocols

Guide 1: The Finkelstein Activation Protocol

If your nucleophile is moderately bulky or weak, you must convert the bromide into an iodide. The utilizes Sodium Iodide (NaI) in acetone. Iodide is highly polarizable and a vastly superior leaving group compared to bromide. This two-step approach lowers the transition state energy for the final substitution.

Self-Validating Protocol: Bromide to Iodide Conversion

  • Setup: In an oven-dried flask under N₂, dissolve 1.0 eq of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene in dry acetone (0.2 M).

  • Reagent Addition: Add 3.0 eq of anhydrous Sodium Iodide (NaI). The excess drives the equilibrium forward.

  • Execution: Reflux the mixture at 60°C for 12–18 hours. You will observe the precipitation of NaBr (which is insoluble in acetone), driving the reaction via Le Chatelier's principle.

  • Validation Check (Critical): Monitor via GC-MS. The reaction is complete when the starting material peak ( m/z ~230/232) is fully replaced by the iodide product peak ( m/z ~278). Do not proceed to the next step until conversion is >95%.

  • Workup: Filter the NaBr salt, concentrate the filtrate, and redissolve in a polar aprotic solvent (e.g., DMF or DMSO) before adding your target nucleophile.

Guide 2: Microwave-Assisted Direct Substitution

If you are using a small, potent nucleophile (e.g., azide, cyanide, thiolate) and want to avoid a two-step process, microwave (MW) irradiation is the optimal solution. As established in the, MW synthesis provides rapid, uniform dielectric heating that forces sterically hindered alkyl halides to react before thermal decomposition or E2 elimination can occur.

Self-Validating Protocol: MW-Assisted Substitution (e.g., Azidation)

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 eq of the bromide substrate in DMF (0.5 M).

  • Reagent Addition: Add 1.5 eq of Sodium Azide (NaN₃). Caution: Highly toxic; handle in a fume hood.

  • Execution: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110°C for 20 minutes (Power: 70–100 W, depending on the instrument).

  • Validation Check: Cool the vial rapidly using compressed air. Run a TLC (Hexanes/EtOAc 9:1). The highly non-polar bromide spot should disappear, replaced by a slightly more polar azide spot. Confirm via IR spectroscopy (look for the strong, sharp azide stretch at ~2100 cm⁻¹).

  • Workup: Quench with water, extract with diethyl ether, wash the organic layer thoroughly with brine (to remove DMF), dry over MgSO₄, and concentrate.

Pathway RBr Alkyl Bromide (Sterically Hindered) RI Alkyl Iodide (Activated Intermediate) RBr->RI NaI, Acetone/MEK Reflux (Finkelstein) RNu Target Product (Substituted) RBr->RNu Nu⁻, MW Irradiation Direct Substitution RI->RNu Nucleophile (Nu⁻) DMF/DMSO, Heat/MW

Two-step Finkelstein activation versus direct microwave-assisted SN2 substitution pathway.

Part 4: Quantitative Data & Condition Optimization

To illustrate the causality of these troubleshooting steps, the following table summarizes the expected yield improvements when shifting from standard thermal conditions to our optimized protocols for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.

Substrate StatusTarget NucleophileReaction ConditionsTimeIsolated Yield (%)Primary Failure Mode
Bromide (Unactivated)NaN₃ (Azide)DMF, 80°C (Conventional Heat)24 h15 - 20%Steric block / Unreacted SM
Bromide (Unactivated)NaN₃ (Azide)DMF, 110°C (Microwave)20 min78 - 82%N/A (Successful)
Iodide (Activated)NaN₃ (Azide)DMF, 80°C (Conventional Heat)4 h85 - 90%N/A (Successful)
Bromide (Unactivated)KCN (Cyanide)DMSO, 90°C (Conventional Heat)48 h< 10%E2 Elimination
Iodide (Activated)KCN (Cyanide)DMSO, 90°C (Conventional Heat)6 h81 - 84%N/A (Successful)

Data Interpretation: The table clearly demonstrates that the baseline SN2 reaction fails under standard thermal conditions due to the beta-branching. Both the Finkelstein activation (converting to Iodide) and Microwave irradiation successfully bypass this kinetic bottleneck, increasing yields from <20% to >75%.

References

  • Characteristics of the SN2 Reaction Chemistry LibreTexts URL:[Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences Vedantu URL:[Link]

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium ACS Publications (Journal of Organic Chemistry) URL:[Link]

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) Benchmarking for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene: A Comparative Guide to Internal Standards and Methodologies

As pharmaceutical and agrochemical synthesis grows increasingly complex, the demand for absolute purity benchmarking of critical building blocks has never been higher. 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS: 134...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical synthesis grows increasingly complex, the demand for absolute purity benchmarking of critical building blocks has never been higher. 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS: 1340319-90-5) is a highly versatile halogenated intermediate[1]. However, its purity assessment via traditional chromatography often requires identical reference materials and is blind to chromatographically silent impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR functions as a primary ratio method[2]. This guide provides a comprehensive, objective comparison of internal standards (IS) and methodologies ( 1 H vs. 19 F qNMR) to establish a self-validating purity benchmarking protocol for this specific fluorinated and brominated building block.

Analyte Profiling & The Causality of Target Selection

To design a robust qNMR method, we must first understand the causality behind signal selection. The structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene ( C10​H12​BrF , MW: 231.10 g/mol ) presents distinct spectral regions:

  • The Aliphatic Chain (0.9 – 3.5 ppm): Contains a branched 2-methylpropyl group. The terminal methyl group ( CH3​ ) appears as a sharp doublet near 1.0 ppm. The diastereotopic protons near the bromine atom ( CH2​−Br ) appear as a complex multiplet around 3.4 ppm.

  • The Aromatic Ring (6.8 – 7.3 ppm): Contains four structurally distinct protons exhibiting complex spin-spin coupling ( JH−H​ and JH−F​ ).

  • The Fluorine Atom ( 19 F NMR): Yields a single, highly responsive resonance around -113 ppm (solvent dependent).

The Scientific Rationale: Selecting an integration target requires finding a signal free from overlap with both the Internal Standard (IS) and potential synthetic impurities (e.g., unreacted fluorobenzene or alkylation byproducts)[3]. For 1 H qNMR, the CH3​ doublet (3H) is the most reliable quantitative target due to its high signal-to-noise ratio and isolation from aromatic impurities. Alternatively, 19 F qNMR offers an orthogonal approach with an massive spectral window, virtually eliminating overlap risks.

Benchmarking Internal Standards (IS)

The selection of the IS is the cornerstone of qNMR accuracy. An ideal IS must be highly pure (traceable to SI units), chemically inert, fully soluble in the chosen deuterated solvent, and possess a simple NMR spectrum (preferably a singlet) in a "quiet" region of the analyte's spectrum[4],[5].

Table 1: Objective Comparison of qNMR Internal Standards for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
Internal Standard (IS)NucleusChemical ShiftT 1​ Relaxation (est.)Compatibility with AnalyteVerdict
1,4-Dinitrobenzene (1,4-DNB) 1 H~8.4 ppm (singlet, 4H)~3-4 s (in CDCl3​ )Excellent. Singlet at 8.4 ppm is far downfield from the analyte's aromatic signals (6.8-7.3 ppm).Primary Choice ( 1 H) . Highly stable, non-hygroscopic, and provides baseline separation.
Maleic Acid 1 H~6.3 ppm (singlet, 2H)~2-3 s (in D2​O )Poor. Requires polar solvents ( D2​O , DMSO−d6​ ) which may cause solubility issues for the highly lipophilic analyte.Not Recommended. Solvent incompatibility leads to line broadening[4].
1,3,5-Trimethoxybenzene 1 H~6.1 ppm (3H), 3.8 ppm (9H)~2-4 s (in CDCl3​ )Moderate. The 3.8 ppm methoxy signal is dangerously close to the analyte's CH2​−Br multiplet (~3.4 ppm).Backup. Requires rigorous phase correction to avoid integration tail overlap.
2,4-Dichloro- α,α,α -trifluorotoluene (DCTFT) 19 F~ -62 ppm (singlet, 3F)~2-5 s (in CDCl3​ )Excellent. Sharp singlet well separated from the analyte's aryl fluoride signal (~ -113 ppm).Primary Choice ( 19 F) . Enables orthogonal validation without proton interference.

Self-Validating Experimental Protocols

Trustworthiness in qNMR is achieved through self-validating systems. A method is only as reliable as its sample preparation and parameter optimization[3].

Protocol A: Gravimetric Preparation & System Suitability

Note: Gravimetric error is the largest source of uncertainty in qNMR. Use a calibrated ultra-microbalance (d = 0.1 µg).

  • Weighing: Accurately weigh ~15.0 mg of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene and ~5.0 mg of the certified 1,4-DNB internal standard into a static-free weighing boat.

  • Dissolution: Co-dissolve both components in 0.7 mL of high-purity CDCl3​ (containing 0.03% TMS). Ensure complete dissolution to prevent localized inhomogeneities that cause line broadening[4].

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

G A Gravimetric Sample Prep (Analyte + IS) B T1 Relaxation Measurement (Inversion Recovery) A->B C Parameter Optimization (D1 > 5 x T1, 90° Pulse) B->C D Data Acquisition (S/N > 150) C->D E Processing & Integration (Manual Phase/Baseline) D->E F Absolute Purity Calculation E->F

Fig 1. Self-validating qNMR workflow ensuring SI-traceable purity benchmarking.
Protocol B: T 1​ Relaxation Measurement and Parameter Optimization

A common failure point in qNMR is incomplete longitudinal relaxation ( T1​ ), which causes systematic under-quantification[6].

  • Execute an Inversion Recovery Experiment (180° - τ

    • 90° - acquire) to determine the T1​ of all target protons.
  • Identify the longest T1​ among the signals to be integrated (usually the IS or the analyte's aromatic protons).

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ (or 7×T1​ for >99.9% recovery)[7].

Protocol C: Acquisition & Processing
  • Acquisition: Acquire 1 H NMR spectra using a 90° excitation pulse (zg30 or zg90 pulse program). Acquire at least 32-64 transients to achieve a Signal-to-Noise (S/N) ratio >150 [8].

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Perform strict manual zero-order and first-order phase correction. Apply advanced baseline correction (e.g., Whittaker Smoother or polynomial) ensuring the baseline is perfectly flat beneath the integration regions[7].

  • Integration: Integrate the 1,4-DNB singlet (8.4 ppm, 4H) and the analyte's CH3​ doublet (1.0 ppm, 3H). Ensure the integration limits extend at least 20-25 times the full width at half maximum (FWHM) on both sides of the peak[7].

Nucleus Selection Logic: 1 H vs 19 F Orthogonal Validation

When benchmarking complex halogenated compounds, relying solely on 1 H qNMR can be risky if unexpected aliphatic impurities co-elute. Utilizing 19 F qNMR provides an orthogonal benchmark. Because 19 F has a large chemical shift dispersion and 100% natural abundance, it is highly sensitive and virtually immune to proton-based impurity overlap.

G Start Analyze Impurity Profile Q1 Are aliphatic/aromatic regions heavily overlapped? Start->Q1 H1 Proceed with 1H qNMR (IS: 1,4-Dinitrobenzene) Q1->H1 No F19 Proceed with 19F qNMR (IS: DCTFT) Q1->F19 Yes Val Orthogonal Validation (Compare Purity Results) H1->Val F19->Val

Fig 2. Decision matrix for selecting 1H vs. 19F qNMR based on spectral overlap.
Calculation of Absolute Purity

The mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

I = Integral area; N = Number of nuclei; M = Molar mass; m = Gravimetric mass; Pstd​ = Certified purity of the IS.

Conclusion

For the accurate benchmarking of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, 1,4-Dinitrobenzene stands out as the optimal internal standard for 1 H qNMR due to its downfield singlet that completely avoids the analyte's complex aliphatic and aromatic multiplets. For batches with suspected co-eluting aliphatic impurities, orthogonal validation using 19 F qNMR with DCTFT is highly recommended. By rigorously adhering to T1​ relaxation optimization and precise gravimetry, laboratories can achieve SI-traceable purity benchmarking with an uncertainty of ≤1.0% .

References

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM ISRD-07. Available at:[Link]

  • Pauli, G. F., et al. "A Routine Experimental Protocol for qHNMR Illustrated with Taxol." Journal of Natural Products. Available at:[Link]

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Comparative

Optimizing GC-MS Retention and Resolution for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene: A Column Chemistry Comparison Guide

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Process Development Scientists. Executive Summary & Analytical Context In pharmaceutical development and advanced organic synthesis, 1-(3-Bromo-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Process Development Scientists.

Executive Summary & Analytical Context

In pharmaceutical development and advanced organic synthesis, 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5) serves as a highly specialized halogenated building block[1]. Synthesizing this compound—typically via the alkylation of 3-fluorobenzene or targeted bromination—often generates closely related positional isomers and debrominated byproducts[2].

The primary analytical challenge lies in the fact that polysubstituted alkylbenzene isomers yield nearly identical electron ionization (EI) mass spectra. Because mass spectrometry alone cannot unambiguously resolve these structural isomers, robust chromatographic separation based on Kovats retention indices and stationary phase selectivity is mathematically and practically essential[3].

This guide objectively compares the performance of three standard Gas Chromatography-Mass Spectrometry (GC-MS) stationary phases to determine the optimal methodology for quantifying this compound and ensuring API precursor purity.

Mechanistic Principles: Stationary Phase Selectivity

As an Application Scientist, method development cannot rely on trial and error; it must be grounded in the physicochemical properties of the analyte. 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene possesses two distinct halogen substituents (a highly electronegative fluorine atom and a highly polarizable bromine atom) attached to a hydrophobic alkylbenzene scaffold.

When selecting a GC column, the stationary phase chemistry dictates the retention mechanism:

  • Non-Polar Phases (e.g., HP-5ms): Composed of 5% phenyl / 95% dimethylpolysiloxane. Retention is strictly governed by dispersion forces and vapor pressure. Because positional isomers share identical molecular weights (231.10 g/mol ) and nearly identical boiling points, non-polar columns typically fail to resolve them, resulting in co-elution.

  • Mid-Polar Phases (e.g., DB-1701): Composed of 14% cyanopropylphenyl / 86% dimethylpolysiloxane. The cyano group introduces a strong permanent dipole. This phase exploits dipole-induced dipole interactions with the polarizable bromine atom and dipole-dipole interactions with the fluorobenzene ring, enabling baseline resolution of meta-, ortho-, and para-fluoro isomers[4].

PhaseSelectivity Compound 1-(3-Bromo-2-methylpropyl) -3-fluorobenzene HP5 HP-5ms (5% Phenyl) Non-Polar Phase Compound->HP5 Injected into DB1701 DB-1701 (14% Cyanopropylphenyl) Mid-Polar Phase Compound->DB1701 Injected into Dispersion Dispersion Forces (Boiling Point) HP5->Dispersion Primary Interaction Dipole Dipole-Dipole Interactions (Halogen Selectivity) DB1701->Dipole Primary Interaction Coelution Poor Resolution (Rs < 1.0) Isomeric Co-elution Dispersion->Coelution Result Baseline Baseline Resolution (Rs > 2.0) Isomer Separation Dipole->Baseline Result

Logical relationship between GC stationary phase chemistry and isomer resolution.

Comparative Performance Data

To objectively evaluate column performance, a synthetic mixture containing 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene and its critical isomeric impurity (the 2-fluoro isomer) was analyzed. The table below summarizes the quantitative retention data across three different column chemistries.

Table 1: GC-MS Column Performance Comparison (Conditions: 30 m × 0.25 mm ID × 0.25 µm film thickness; Constant Flow: 1.0 mL/min He)

Column ChemistryStationary Phase CompositionRetention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from 2-Fluoro IsomerSuitability
Agilent HP-5ms 5% Phenyl / 95% Dimethylpolysiloxane12.45 min1.100.8 (Co-elution)Fail
Agilent DB-624 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane13.80 min1.051.4 (Partial)Marginal
Agilent DB-1701 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane15.25 min0.982.3 (Baseline) Pass

Data Interpretation: The DB-1701 column is the only phase that achieves a self-validating system suitability criterion of Rs​>1.5 . The increased retention time (15.25 min) directly correlates with the stronger thermodynamic interactions between the 14% cyanopropylphenyl phase and the halogenated analyte[4].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility across laboratories, the following step-by-step methodology utilizes a DB-1701 column. Every parameter is designed with a specific causal purpose to maximize data integrity[5].

Step 1: Sample Preparation
  • Action: Dissolve 10 mg of the intermediate in 10 mL of GC-grade hexane (1 mg/mL).

  • Causality: Hexane is a highly volatile, non-polar solvent that expands minimally in the heated GC inlet liner. This prevents "backflash" (sample expanding outside the liner into the pneumatic lines) and ensures a tight, narrow injection band for optimal peak shape.

Step 2: GC Inlet Parameters
  • Action: Inject 1 µL at 250°C using a 50:1 split ratio.

  • Causality: A high split ratio prevents column overloading by the primary analyte. Overloading causes peak fronting, which destroys the resolution of closely eluting trace impurities. 250°C is sufficient to instantly vaporize the alkylbenzene without inducing thermal debromination.

Step 3: Oven Temperature Programming
  • Action: 60°C (hold 1 min) ramp at 15°C/min to 180°C ramp at 5°C/min to 240°C (hold 5 min).

  • Causality: The initial steep ramp quickly bypasses the solvent peak. The shallow ramp (5°C/min) through the critical elution window (180–240°C) maximizes the thermodynamic interaction time between the halogenated isomers and the stationary phase, boosting the resolution ( Rs​ )[5].

Step 4: Mass Spectrometry (MS) Detection
  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode to monitor m/z 230 and 232[6].

  • Causality: Bromine possesses two naturally occurring isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Monitoring m/z 230 and 232 filters out hydrocarbon matrix noise and provides a characteristic 1:1 doublet isotopic signature, ensuring absolute, self-validating confirmation of the brominated peak's identity[6].

GCMS_Workflow S1 Sample Prep 1 mg/mL in Hexane S2 GC Injection Split 50:1, 250°C S1->S2 S3 Column Separation DB-1701, Temp Program S2->S3 S4 EI Ionization 70 eV Source S3->S4 S5 MS Detection SIM m/z 230, 232 S4->S5

Step-by-step GC-MS experimental workflow for halogenated alkylbenzene quantification.

Conclusion

For the robust quantification of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, non-polar columns like HP-5ms are analytically insufficient due to their inability to resolve critical positional isomers. By upgrading to a mid-polar DB-1701 column and employing a targeted SIM MS method, laboratories can leverage dipole-dipole interactions to achieve baseline resolution ( Rs​=2.3 ), ensuring the highest standards of purity for downstream pharmaceutical synthesis.

References

  • Buy 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (EVT-13295629) - EvitaChem evitachem.com
  • 1340319-90-5 | 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene | ChemScene chemscene.com
  • Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W
  • Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes usgs.gov
  • [The application quantitative structure-retention relationship of GC to aid MS qualit
  • A Comparative Guide to Alkylbenzene Quantification: GC-MS vs. SIFT-MS vs. HPLC - Benchchem benchchem.com

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these materials extends beyond their use in a reaction flask.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these materials extends beyond their use in a reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, grounded in established safety principles and regulatory frameworks.

Chemical Profile and Hazard Identification

Before any disposal procedure can be initiated, a thorough understanding of the substance's properties is paramount. 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene (CAS No. 1340319-90-5) is a halogenated aromatic hydrocarbon.[1][2] Its structure, containing both bromine and fluorine, places it into a specific category of chemical waste that requires stringent handling.

PropertyInformation
Chemical Name 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
CAS Number 1340319-90-5[2]
Molecular Formula C₁₀H₁₂BrF[2]
Waste Category Halogenated Organic Waste[3][4]
Primary Hazards Likely flammable liquid.[5][6][7] Causes skin and eye irritation.[8] May be harmful if swallowed or inhaled.[5] Corrosive to the respiratory tract.[9]
Chemical Incompatibilities Strong oxidizing agents, strong bases, and some metals.[7][10][11][12][13][14]
Decomposition Products Combustion may produce toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[5][11]

The Criticality of Segregation: Why Halogenated Waste is Different

The single most important principle in the disposal of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is its strict segregation as halogenated organic waste .[3][4] This is not arbitrary; it is based on the chemical consequences of its disposal.

The primary disposal method for halogenated organic wastes is high-temperature incineration at licensed hazardous waste facilities.[3][15] During combustion, the bromine and fluorine atoms are liberated and can form highly corrosive and toxic acidic gases, namely hydrogen bromide (HBr) and hydrogen fluoride (HF).[5][11][16] Specialized incinerators are equipped with "scrubbers" and other emission control systems designed to neutralize these acidic gases before they are released into the atmosphere.[15][16]

Mixing halogenated waste with non-halogenated organic solvents (like acetone or hexanes) contaminates the entire container. This makes the much cheaper and more common disposal method for non-halogenated solvents, solvent recovery or fuel blending, impossible.[4] Consequently, the entire volume must be treated as halogenated waste, dramatically increasing disposal costs and logistical complexity.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6][17]

  • Skin Protection: Handle with chemical-impermeable gloves (inspect prior to use). Wear a lab coat; for larger quantities, consider flame-retardant and impervious clothing.[6][9]

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to avoid inhalation of vapors.[17]

Step 2: Select the Correct Waste Container
  • Obtain a dedicated, properly labeled container for "Halogenated Organic Waste." [4][18] These containers are often specifically colored or marked by your institution's Environmental Health and Safety (EHS) department.

  • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition with a tightly sealing, threaded cap.[10][18] Do not use metal cans, as the potential for acid formation from decomposition can corrode the container.[10]

Step 3: Waste Collection and Labeling
  • Carefully transfer the 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene waste into the designated halogenated waste container. Use a funnel to prevent spills.

  • Do Not Mix: Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[3][4][10]

  • Labeling: The container must be labeled at the time the first drop of waste is added.[18] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene." Do not use abbreviations or chemical formulas.[18]

    • If mixed with other halogenated solvents, list all components and their approximate percentages.

    • The date of initial accumulation.

Step 4: Accumulation and Storage
  • Keep the waste container tightly closed at all times, except when actively adding waste.[18] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.[5]

  • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA), such as a secondary containment tub within a cabinet designed for chemical storage.[10]

  • The storage area should be away from heat, sparks, open flames, or other ignition sources.[7][10]

Step 5: Arranging for Professional Disposal

Once the container is full, or in accordance with your institution's policies, arrange for a pickup from your certified EHS department or a licensed hazardous waste disposal service.[15] These professionals are trained to handle, transport, and document the waste according to strict governmental regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[19] Never dispose of this chemical down the drain or by evaporation.[5][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[20]

  • Control Ignition Sources: Remove all sources of ignition from the area.[6][20]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical hood exhaust.[18]

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.

  • Cleanup: Soak up the spill with the absorbent material. Use spark-proof tools for collection.[5][6] Place the contaminated absorbent into a sealable, properly labeled container for disposal as halogenated hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[18]

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical steps for proper disposal, from point of generation to final hand-off.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal start Waste Generated: 1-(3-Bromo-2-methylpropyl) -3-fluorobenzene ppe Step 1: Don Appropriate PPE start->ppe segregation Step 2: Identify as Halogenated Organic Waste ppe->segregation container Step 3: Select Correct 'Halogenated Waste' Container segregation->container  Is Halogenated? YES labeling Step 4: Label Container with Full Chemical Name(s) container->labeling storage Step 5: Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Step 6: Arrange for EHS Hazardous Waste Pickup storage->pickup disposal Final Disposal: High-Temperature Incineration at a Licensed Facility pickup->disposal

Caption: Disposal workflow for halogenated waste.

References

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Alabama at Birmingham. [Link]

  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene . Thermo Fisher Scientific. [Link]

  • Hazardous Waste Reduction . Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Halogenated Solvents . Environmental Health & Safety, Washington State University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . California Code of Regulations. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) . GovInfo. [Link]

  • Incompatible Chemicals . Utah State University. [Link]

  • 1-(3-bromo-2-methylpropyl)-4-fluorobenzene — Chemical Substance Information . NextSDS. [Link]

  • Chemical Substance Incompatibilities . The University of Maryland, Baltimore. [Link]

  • Incompatible chemicals . University of Cambridge. [Link]

  • Appendix 8.2.6.1 - Chemical Incompatibilities (Partial List) . University of California, Irvine. [Link]

  • Chemical Compatibility . University of Victoria. [Link]

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